TOFOGLIFLOZIN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S,3'R,4'S,5'R,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19+,20+,21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-CTWRKMMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tofogliflozin's Mechanism of Action on SGLT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofogliflozin (B611414) is a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys. By selectively targeting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action is independent of insulin, providing a valuable therapeutic option for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on SGLT2, detailing its binding kinetics, selectivity, and the downstream physiological effects. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data and visual representations of the relevant pathways and workflows.
Introduction: The Role of SGLT2 in Renal Glucose Homeostasis
In a healthy individual, approximately 180 grams of glucose are filtered daily by the glomeruli and subsequently reabsorbed back into circulation, primarily in the proximal convoluted tubules of the kidneys.[1] This process is mediated by sodium-glucose cotransporters (SGLTs). SGLT2, a low-affinity, high-capacity transporter located in the S1 and S2 segments of the proximal tubule, is responsible for approximately 90% of this glucose reabsorption.[2] The remaining 10% is reabsorbed by the high-affinity, low-capacity SGLT1 transporter in the S3 segment.[3] In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.[4]
SGLT2 inhibitors, such as this compound, represent a novel class of oral antihyperglycemic agents that target this key transporter. By inhibiting SGLT2, these drugs reduce the renal threshold for glucose excretion, leading to glucosuria and a reduction in plasma glucose concentrations.[4]
Core Mechanism of Action of this compound on SGLT2
This compound functions as a competitive inhibitor of SGLT2.[5] This means that it reversibly binds to the same site on the SGLT2 protein as glucose, thereby preventing glucose from being transported across the apical membrane of the proximal tubule cells.
Binding Kinetics and High Selectivity
This compound exhibits high potency and remarkable selectivity for SGLT2 over SGLT1. This high selectivity is a critical attribute, as inhibition of SGLT1, which is also present in the intestines, can lead to gastrointestinal side effects.
dot
Downstream Physiological Effects
The inhibition of SGLT2 by this compound initiates a cascade of physiological effects, primarily centered on the renal handling of glucose and sodium.
-
Increased Urinary Glucose Excretion (UGE): By blocking glucose reabsorption, this compound leads to a dose-dependent increase in the amount of glucose excreted in the urine.[6]
-
Lowering of Blood Glucose: The increased UGE directly results in a reduction of plasma glucose levels.
-
Osmotic Diuresis: The increased glucose concentration in the renal tubules leads to an osmotic diuretic effect, increasing urine volume.
-
Natriuresis: SGLT2 cotransports sodium along with glucose. Therefore, inhibition of SGLT2 also leads to a modest increase in sodium excretion.
-
Tubuloglomerular Feedback (TGF) Restoration: In diabetic states, increased glucose and sodium reabsorption in the proximal tubule leads to reduced sodium delivery to the macula densa, which in turn causes afferent arteriole vasodilation and glomerular hyperfiltration.[2] SGLT2 inhibitors, by increasing sodium delivery to the macula densa, are believed to restore tubuloglomerular feedback, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure.[7][8]
dot
References
- 1. Activation of the Tubulo-Glomerular Feedback by SGLT2 Inhibitors in Patients With Type 2 Diabetes and Advanced Chronic Kidney Disease: Toward the End of a Myth? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. uaclinical.com [uaclinical.com]
- 5. Competitive inhibition of SGLT2 by this compound or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective SGLT2 inhibition by this compound reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis [e-enm.org]
Tofogliflozin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofogliflozin (B611414) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound effectively reduces blood glucose levels by promoting the excretion of glucose in the urine, a mechanism independent of insulin (B600854) action.[1][3] This whitepaper provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from clinical and preclinical studies. Detailed experimental methodologies are provided, and signaling pathways and experimental workflows are illustrated to support drug development and research professionals in their understanding of this therapeutic agent.
Pharmacodynamics: Mechanism of Action and Primary Effects
This compound exerts its therapeutic effect by competitively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys.[1][4] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[5] By blocking this transporter, this compound reduces the renal threshold for glucose, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.[4][6] This glucosuric effect also contributes to a mild osmotic diuresis and a net caloric loss, which can lead to reductions in body weight and blood pressure.[1]
Signaling Pathway for SGLT2 Inhibition
The primary mechanism of this compound is the direct, competitive inhibition of the SGLT2 protein. This action does not involve complex intracellular signaling cascades for its primary effect. The process can be visualized as follows:
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
Tofogliflozin's High Selectivity for SGLT2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of tofogliflozin's selectivity for the sodium-glucose cotransporter 2 (SGLT2) over its isoform, SGLT1. This compound (B611414) is a potent and highly selective SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[3][4] The high degree of selectivity for SGLT2 is a critical attribute, minimizing off-target effects associated with SGLT1 inhibition and contributing to its safety and efficacy profile.
Quantitative Analysis of Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The selectivity of an inhibitor for SGLT2 over SGLT1 is determined by the ratio of its IC50 or Ki value for SGLT1 to that for SGLT2. This compound exhibits one of the highest selectivity ratios among the class of SGLT2 inhibitors.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| This compound | 2.9 [5][6] | 8444 [5][6] | ~2911 [7] |
| Dapagliflozin | 1.1 (EC50) | 1390 | ~1200[5][8] |
| Canagliflozin | 2.2 - 4.4 | 910 | ~260 - 413[5][6][8] |
| Empagliflozin | 3.1 | >930 | >300[5] |
| Ipragliflozin | 7.4 | 1880 | ~254[5] |
| Ertugliflozin | 0.877 | >877 | >1000[5] |
| Sotagliflozin | 1.8 | 36 | ~20 (Dual Inhibitor)[6][9] |
Note: IC50/EC50 values can vary based on experimental conditions and assay types. The data presented is a synthesis from multiple sources for comparative purposes.
Mechanism of Action and Physiological Implications
SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into circulation, primarily in the S1 segment of the proximal convoluted tubule.[10] SGLT1, in contrast, is responsible for the remaining 10% of renal glucose reabsorption and is also the primary glucose transporter in the small intestine.
By potently and selectively inhibiting SGLT2, this compound reduces the renal threshold for glucose excretion, leading to glucosuria and lower plasma glucose levels in an insulin-independent manner.[1][3] The high selectivity for SGLT2 is thought to confer a lower risk of hypoglycemia compared to dual SGLT1/SGLT2 inhibitors, as SGLT1's role in glucose reabsorption becomes more significant under lower glycemic conditions.[11][12]
Experimental Protocols for Determining Selectivity
The IC50 values and selectivity of SGLT inhibitors like this compound are determined through robust in vitro assays. A common method involves using a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, engineered to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). The protocol measures the inhibition of transporter activity by assessing the uptake of a labeled glucose analog.
Cell-Based Radioactive Glucose Analog Uptake Assay
This protocol provides a representative method for quantifying SGLT-mediated glucose uptake.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing either hSGLT1 or hSGLT2 in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Seed the cells into 96-well microplates at a suitable density and allow them to grow to confluency.
2. Compound Preparation:
-
Prepare stock solutions of this compound and other test compounds in dimethyl sulfoxide (B87167) (DMSO).
-
Create serial dilutions of the compounds in a sodium-containing uptake buffer to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.
3. Uptake Assay:
-
Wash the confluent cell monolayers with a sodium-free buffer to remove residual media.
-
Pre-incubate the cells with the diluted test compounds or vehicle control (for total uptake) in a sodium-containing buffer for 15-30 minutes at 37°C. Include a non-specific uptake control by using a sodium-free buffer or a high concentration of a non-labeled sugar like D-glucose.[13]
-
Initiate the uptake reaction by adding a sodium-containing buffer that includes the test compound and a radiolabeled, non-metabolizable glucose analog, such as [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG).[14]
-
Incubate for a predetermined linear uptake period (e.g., 10-60 minutes) at 37°C.[13][14]
4. Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells multiple times with an ice-cold, sodium-free buffer to remove extracellular radioligand.
-
Lyse the cells using a suitable lysis buffer.
5. Measurement and Data Analysis:
-
Transfer the cell lysates to a scintillation plate, add a scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Calculate the SGLT-specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.[13]
-
Calculate the selectivity ratio by dividing the IC50 for hSGLT1 by the IC50 for hSGLT2.
Visualizing this compound's Selectivity Spectrum
The concept of selectivity is crucial in drug development. A highly selective drug minimizes interactions with unintended targets. In the context of SGLT inhibitors, high selectivity for SGLT2 is desirable to isolate the therapeutic effect to renal glucose reabsorption.
Conclusion
This compound is distinguished within its class by an exceptionally high selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2900-fold.[7] This specificity, confirmed through rigorous in vitro assays, ensures that its therapeutic action is precisely targeted to the primary mediator of renal glucose reabsorption.[15][16] This high degree of selectivity is a key pharmacological feature, contributing to its efficacy in glycemic control while minimizing the potential for off-target effects related to SGLT1 inhibition in other tissues. This technical profile underscores the importance of selectivity in the design and development of advanced therapeutic agents for type 2 diabetes.
References
- 1. uaclinical.com [uaclinical.com]
- 2. This compound: a highly selective SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. A Pharmacokinetic/Pharmacodynamic Drug-Drug Interaction Study of this compound (a New SGLT2 Inhibitor) and Selected Anti-Type 2 Diabetes Mellitus Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Switching From Another Sodium-Glucose Cotransporter 2 Inhibitor to this compound on Nocturia in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Selective SGLT2 inhibition by this compound reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Tofogliflozin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of tofogliflozin (B611414), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has demonstrated significant therapeutic potential in managing type 2 diabetes by targeting the primary mechanism of renal glucose reabsorption. This document details the core in vitro studies that elucidate its mechanism of action and cellular effects, presenting quantitative data, experimental protocols, and visual representations of the underlying signaling pathways.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative data from in vitro studies, highlighting the dose-dependent efficacy of this compound in various cellular assays.
Table 1: Inhibition of SGLT2-Mediated Glucose Uptake
| Cell Line | Glucose Concentration | This compound Concentration | % Inhibition of Glucose Uptake | Reference |
| Human Proximal Tubular Cells | High Glucose (30 mM) | Dose-dependent | Dose-dependent suppression | [1] |
Table 2: Effect of this compound on High Glucose-Induced Cellular Stress Markers
| Cell Line | Parameter Measured | High Glucose Exposure | This compound Treatment | Outcome | Reference |
| Human Proximal Tubular Cells | Oxidative Stress (ROS Generation) | 30 mM for 4 and 24 hours | Co-treatment with this compound | Significant suppression of ROS generation | [1] |
| Human Proximal Tubular Cells | MCP-1 Gene Expression | 30 mM for 4 hours | Co-treatment with this compound | Blockade of MCP-1 induction | [1] |
| Human Proximal Tubular Cells | Apoptotic Cell Death | 30 mM for 8 days | Co-treatment with this compound | Blockade of apoptosis | [1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to evaluate the efficacy of this compound.
SGLT2-Mediated Glucose Uptake Assay
This assay measures the inhibition of glucose transport into cells expressing SGLT2. A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is commonly used.
Materials:
-
Human proximal tubular cells (e.g., HK-2 cell line)
-
Cell culture medium
-
High glucose medium (30 mM D-glucose)
-
This compound stock solution (in DMSO)
-
2-NBDG solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture human proximal tubular cells to confluence in standard cell culture medium.
-
High Glucose Exposure: Expose the cells to high glucose medium (30 mM) for a predetermined period (e.g., 24 hours) to mimic hyperglycemic conditions.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (DMSO).
-
2-NBDG Incubation: Wash the cells with PBS and incubate with a medium containing 2-NBDG for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG. Measure the intracellular fluorescence intensity using a microplate reader or visualize and quantify using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the percentage inhibition of glucose uptake at each this compound concentration.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to detect intracellular ROS levels.
Materials:
-
Human proximal tubular cells
-
High glucose medium (30 mM)
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with high glucose and this compound as described in the glucose uptake assay protocol.
-
Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Fluorescence Detection: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Data Analysis: Quantify the fluorescence intensity to determine the relative levels of intracellular ROS. Compare the results from this compound-treated cells to the high glucose control.
Quantification of Monocyte Chemoattractant Protein-1 (MCP-1) Gene Expression
This protocol uses quantitative real-time polymerase chain reaction (qPCR) to measure the mRNA levels of MCP-1.
Materials:
-
Human proximal tubular cells
-
High glucose medium (30 mM)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for MCP-1 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment: Expose cells to high glucose and treat with this compound as previously described.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using primers for MCP-1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of MCP-1 mRNA using the delta-delta Ct method, normalizing to the housekeeping gene.
Assessment of Apoptosis
Apoptosis can be assessed using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) staining or by observing nuclear morphology with DNA-binding dyes like Hoechst 33342.
TUNEL Assay Protocol:
-
Cell Preparation: Culture and treat cells on coverslips with high glucose and this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
TUNEL Staining: Perform the TUNEL assay using a commercial kit, which labels the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Hoechst Staining Protocol:
-
Cell Staining: After treatment, incubate the cells with Hoechst 33342 dye.
-
Microscopy: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
Quantification: Count the percentage of apoptotic cells in multiple fields of view.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows.
Caption: Mechanism of this compound in mitigating high glucose-induced cellular stress.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Preclinical Animal Models for Tofogliflozin Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of tofogliflozin (B611414), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This document details the experimental protocols for key in vivo studies, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological pathways and experimental workflows through detailed diagrams.
Core Concepts in this compound Preclinical Research
This compound effectively lowers blood glucose levels by inhibiting SGLT2 in the renal proximal tubules, thereby promoting urinary glucose excretion.[1] Preclinical studies in animal models are crucial for elucidating its therapeutic mechanisms, evaluating its efficacy in various pathological conditions, and assessing its safety profile. The primary animal models employed mimic type 1 and type 2 diabetes, obesity, and associated complications such as diabetic nephropathy.
Key Preclinical Animal Models
A variety of rodent models have been instrumental in characterizing the pharmacological effects of this compound. These models can be broadly categorized into genetic models of diabetes and obesity, and induced models of diabetes.
-
KKAy/Ta Mice: An obese, type 2 diabetes model that exhibits hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance.[2][3]
-
Diet-Induced Obese (DIO) Rats and Mice: These models are developed by feeding rodents a high-fat diet, leading to obesity, insulin resistance, and other metabolic abnormalities.[3][4]
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity and type 2 diabetes characterized by hyperphagia, obesity, hyperglycemia, and hyperlipidemia.[5]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.[5][6]
-
Streptozotocin (STZ)-Induced Diabetic Rats and Mice: STZ is a chemical that is toxic to pancreatic β-cells, and its administration induces a state of insulin deficiency and hyperglycemia, mimicking type 1 diabetes.[7][8]
Summarized Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from various preclinical studies on this compound.
Table 1: Effects of this compound on Glycemic Control and Body Weight
| Animal Model | This compound Dose/Administration | Duration | Key Findings | Reference(s) |
| KKAy/Ta Mice | 0.015% in diet | 5 weeks | Improved hyperglycemia. | [2] |
| KKAy Mice | Not specified | 3 or 5 weeks | Decreased plasma glucose and body weight gain. | [3] |
| Diet-Induced Obese (DIO) Rats | Not specified | 9 weeks | Attenuated body weight gain. | [3] |
| Zucker Diabetic Fatty (ZDF) Rats | 3 and 10 mg/kg (single oral gavage) | Acute | Dose-dependently increased renal glucose clearance and reduced blood glucose levels. | [5] |
| db/db Mice | 3 and 10 mg/kg | 4 weeks | Reduced glycated hemoglobin and improved glucose tolerance. | [5] |
| C57BL/6J Mice on High-Fat Diet | with or without this compound | 12 weeks | Reduced body weight gain and significantly lower blood glucose levels during OGTT and ITT. | [9] |
Table 2: Effects of this compound on Renal Function
| Animal Model | This compound Dose/Administration | Duration | Key Findings | Reference(s) |
| KKAy/Ta Mice | 0.015% in diet | 5 weeks | Suppressed the elevation of urinary N-acetyl-β-d-glucosaminidase activity and urinary albumin excretion. | [2] |
| KK-Ay Mice | 0.015% in diet | 8 weeks | Significantly lowered HbA1c levels, but did not reverse albuminuria. Prevented glomerular and tubulointerstitial damage. | [10] |
| db/db Mice | Not specified | 8 weeks | Prevented the increase in urinary albumin/creatinine (B1669602) ratio and attenuated glomerular hypertrophy. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in this compound preclinical research.
Induction of Diabetes and Obesity Models
4.1.1. High-Fat Diet (HFD)-Induced Obesity
-
Animals: 8-week-old male C57BL/6J mice.[4]
-
Diet: A high-fat diet providing 42% of kilocalories from fat, 43% from carbohydrates, and 15% from protein is administered for 15 weeks. A standard chow diet is given to the control group.[4]
-
Housing: Animals are housed in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[4]
-
Monitoring: Body weight and food intake are recorded weekly.[4]
4.1.2. Streptozotocin (STZ)-Induced Diabetes
-
Animals: Adult male Sprague-Dawley rats (250-300g).[3]
-
STZ Preparation: STZ is dissolved in 0.9% sodium chloride.[3]
-
Induction: Animals receive two intraperitoneal injections of STZ (75 mg/kg each) on successive days.[3]
-
Confirmation of Diabetes: Blood glucose levels are measured one week post-injection from tail vein blood. Animals with a blood glucose level ≥ 15 mM are considered diabetic.[3]
-
Supportive Care: To prevent fatal hypoglycemia after STZ administration, animals can be provided with 10% sucrose (B13894) water for the first 24-48 hours.[6][11]
In Vivo Physiological Assessments
4.2.1. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 4-6 hours with free access to water.[2]
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.[2]
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[12]
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.[2]
4.2.2. Hyperinsulinemic-Euglycemic Clamp
This procedure is considered the gold standard for assessing insulin sensitivity in vivo.[13]
-
Surgical Preparation: At least 5 days prior to the clamp study, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).[5]
-
Fasting: Mice are fasted for 5-6 hours.[14]
-
Tracer Infusion (optional): A primed-continuous infusion of [3-³H]glucose can be administered to assess endogenous glucose production and glucose utilization.[5]
-
Clamp Procedure:
-
A continuous infusion of human insulin is initiated.[13]
-
A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (a normal blood glucose level).[13]
-
Blood glucose is monitored every 10 minutes from the arterial catheter.[13]
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.[13]
-
Biochemical and Histological Analyses
4.3.1. Measurement of Urinary Albumin and Creatinine
-
Urine Collection: Spot urine samples can be collected by gently handling the mouse and collecting the voided urine in a microfuge tube. For 24-hour collections, metabolic cages are used.[15][16]
-
Analysis: Urinary albumin concentration is typically measured using an ELISA kit, and creatinine concentration is measured using a colorimetric assay. The albumin-to-creatinine ratio is then calculated to normalize for variations in urine volume.[15][17]
4.3.2. Assessment of Mesangial Matrix Expansion
-
Tissue Preparation: Kidneys are fixed in formalin, embedded in paraffin, and sectioned at 3-4 µm.[18]
-
Staining: Sections are stained with Periodic acid-Schiff (PAS), which highlights the basement membranes and mesangial matrix.[18][19]
-
Quantification: The PAS-positive area within the glomeruli is quantified using image analysis software to determine the extent of mesangial matrix expansion.[18]
4.3.3. Detection of Apoptosis (TUNEL Assay)
-
Tissue Preparation: Paraffin-embedded kidney sections are used.[20]
-
Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.[20][21]
-
Analysis: The number of TUNEL-positive cells is counted under a microscope to quantify the degree of apoptosis.[22]
4.3.4. Western Blot for AMPK Activation
-
Protein Extraction: Protein lysates are prepared from tissues or cells of interest.[10]
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.[23]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) at Threonine 172 (an indicator of activation) and total AMPK.[10][23]
-
Detection: A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized using a chemiluminescence imaging system. The ratio of p-AMPK to total AMPK is calculated to determine the level of activation.[23]
Visualizing Mechanisms and Workflows
Signaling Pathways
The therapeutic effects of this compound extend beyond simple glucose lowering and involve modulation of key signaling pathways.
Caption: this compound's mechanism of action and downstream signaling effects.
Experimental Workflows
Visualizing the sequence of experimental procedures is crucial for understanding the design of preclinical studies.
Caption: A generalized workflow for a preclinical study of this compound.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. Glucose Tolerance Test in Mice [bio-protocol.org]
- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 15. protocols.io [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.10. Mesangial Expansion [bio-protocol.org]
- 19. U Michigan - Mesangial matrix evalutaion [protocols.io]
- 20. TUNEL Assay [bio-protocol.org]
- 21. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Tofogliflozin's Dual Impact on Glucose and Sodium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofogliflozin (B611414), a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Its unique mechanism of action, independent of insulin (B600854) secretion or sensitivity, offers a novel therapeutic pathway by directly targeting renal glucose reabsorption. This technical guide provides a comprehensive overview of the effects of this compound on glucose and sodium homeostasis, supported by quantitative data from pivotal clinical and preclinical studies. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: SGLT2 Inhibition
This compound selectively and potently inhibits SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking SGLT2, this compound reduces the reabsorption of glucose and sodium from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and natriuresis.[2][3][4] This glucosuric effect directly lowers plasma glucose levels, contributing to improved glycemic control in patients with T2DM.[2][3]
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on adrenocorticotropic hormone, renin and aldosterone, and cortisol levels in elderly patients with diabetes mellitus: A retrospective study of a patient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter, open label, randomized controlled superiority trial for availability to reduce nocturnal urination frequency: The TOP‐STAR study - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Tofogliflozin in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofogliflozin (B611414) is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for renal glucose reabsorption. Its primary mechanism of action is to increase urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2][3] A critical aspect of its pharmacological profile is its high specificity for SGLT2 over other related transporters, particularly SGLT1. This high selectivity minimizes the potential for off-target effects commonly associated with less specific inhibitors.[1][4] This guide provides an in-depth analysis of the known off-target profile of this compound based on cellular assays, details the experimental protocols used to determine this specificity, and outlines workflows for identifying potential off-target interactions.
Quantitative Analysis of this compound Selectivity
The primary "off-target" concern for any SGLT2 inhibitor is its potential activity against SGLT1, which is prevalent in the small intestine and plays a role in glucose absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects. Cellular assays using cells overexpressing specific transporters are fundamental in determining the selectivity profile of a drug.
Studies have demonstrated that this compound is the most selective SGLT2 inhibitor among those currently in clinical development.[1][2] Its inhibitory activity is significantly higher for SGLT2 compared to other transporters like SGLT1 and SGLT6.[1]
Table 1: Inhibitory Activity of this compound Against SGLT Subtypes
| Target Species | Target Transporter | Inhibitory Constant (K_i_ or IC_50_) | Selectivity Ratio (vs. SGLT2) | Reference |
| Human | SGLT2 | K_i_: 2.9 nM | - | [1] |
| Human | SGLT1 | >10,000 nM (estimated) | >3400-fold | [1] |
| Rat | SGLT2 | K_i_: 14.9 nM | - | [1] |
| Rat | SGLT1 | IC_50_: 8200 nM | ~550-fold | [5] |
| Mouse | SGLT2 | K_i_: 6.4 nM | - | [1] |
Note: K_i_ (inhibition constant) and IC_50_ (half maximal inhibitory concentration) values are derived from cellular assays with overexpressed transporters. Lower values indicate higher potency.
Figure 1: this compound's high selectivity for SGLT2 over SGLT1.
Beyond related transporters, broader screening has shown no significant interaction between this compound and other physiological processes related to glucose homeostasis, such as glucose uptake in non-SGLT expressing cells, glucose oxidation, glycogen (B147801) synthesis, or insulin (B600854) secretion.[1]
Potential Class-Wide Off-Target Effects
While this compound itself has a very specific profile, the SGLT2 inhibitor class has been investigated for potential off-target effects that may contribute to their observed cardiovascular benefits. One prominent hypothesis involves the inhibition of the sodium-hydrogen exchanger 1 (NHE-1) in cardiac cells.[6][7] This action is considered "off-target" as SGLT2 is generally not expressed in cardiomyocytes.[8] Inhibition of NHE-1 can reduce intracellular sodium and calcium levels, which is a proposed mechanism for cardioprotection.[6][7]
It is crucial to note that while this is an active area of research for the SGLT2 inhibitor class, specific quantitative data demonstrating a direct and potent effect of this compound on NHE-1 in cellular assays is not yet prominently available in published literature.
Figure 2: Proposed off-target mechanism for SGLT2 inhibitors on NHE1.
Experimental Protocols
Protocol for Determining SGLT Inhibitor Selectivity
This protocol describes a common method for measuring the inhibitory activity of a compound like this compound against specific SGLT transporters using a fluorescent glucose analog.
Objective: To determine the IC_50_ of a test compound for SGLT1 and SGLT2.
Materials:
-
HEK-293 cells stably expressing human SGLT1 (hSGLT1).
-
HEK-293 cells stably expressing human SGLT2 (hSGLT2).
-
Parental HEK-293 cells (Negative Control).
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), a fluorescent glucose analog.[9][10]
-
Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Sodium-free buffer (e.g., KRH with choline (B1196258) chloride replacing NaCl).
-
Test compound (this compound) at various concentrations.
-
Known non-selective inhibitor (e.g., Phlorizin) as a positive control.[10]
-
Microplate reader with fluorescence detection.
Procedure:
-
Cell Culture: Plate the hSGLT1, hSGLT2, and parental HEK-293 cells into 96-well black, clear-bottom plates and culture until confluent.
-
Preparation: Aspirate the culture medium and wash the cells twice with the sodium-free buffer to remove residual sodium and glucose.
-
Pre-incubation: Add sodium-free buffer containing the desired concentrations of this compound (or control compounds) to the wells. Incubate for 15-20 minutes at 37°C.
-
Uptake Initiation: Remove the pre-incubation solution. Add sodium-containing buffer (to activate the transporters) that includes 2-NBDG and the respective concentrations of this compound. A parallel set of wells should receive sodium-free buffer with the same components to measure background, non-SGLT mediated uptake.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, allowing for the uptake of the fluorescent glucose analog.
-
Uptake Termination: Terminate the assay by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold, sodium-free buffer to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Add lysis buffer to each well and measure the intracellular fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Subtract the fluorescence values from the sodium-free condition from the sodium-containing condition to determine the specific SGLT-mediated uptake. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to calculate the IC_50_ value.
Protocol for Confirming and Identifying Off-Target Effects
When an unexpected cellular effect is observed, a systematic workflow is required to determine if it is a true off-target effect and to identify the molecular target responsible.[11]
Figure 3: Experimental workflow for confirming and identifying off-target effects.
Step-by-Step Methodology:
-
Confirm Target Presence: First, verify that the primary target (SGLT2) is expressed and functional in the experimental cell model. If the primary target is not present, any observed effect is, by definition, an off-target effect.[11]
-
Use a Target-Null System: The gold standard for confirming an off-target effect is to replicate the experiment in a system lacking the primary target. This can be achieved using CRISPR/Cas9 to create a knockout cell line. If the compound still produces the same effect in these cells, it is confirmed to be independent of the primary target.[11]
-
Employ an Orthogonal Inhibitor: Use an inhibitor of the same primary target but from a different chemical class with a distinct known off-target profile. If this compound causes the effect but the orthogonal inhibitor does not (despite both inhibiting SGLT2), this suggests an off-target action specific to this compound's chemical structure.[11]
-
Identify the Off-Target Molecule: Once an off-target effect is confirmed, employ target deconvolution methods to identify the specific protein(s) to which the compound is binding. Techniques include:[11]
-
Affinity Chromatography: Immobilize this compound on a solid support to capture binding partners from cell lysates.
-
Broad-Panel Screening: Test the compound against large panels of kinases, receptors, and enzymes in competitive binding assays.
-
Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of proteins upon ligand binding within intact cells, which can identify direct targets.
-
Conclusion
The available data from cellular assays strongly indicate that this compound is a highly selective SGLT2 inhibitor with a minimal off-target profile against other known sodium-glucose cotransporters.[1][5] This specificity is a key pharmacological advantage. While the broader SGLT2 inhibitor class is being investigated for potential off-target effects on other cellular machinery, such as the Na+/H+ exchanger, specific data for this compound remains limited. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this compound and other novel compounds to ensure a comprehensive understanding of their cellular interactions.
References
- 1. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a highly selective SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. uaclinical.com [uaclinical.com]
- 5. The sodium‐glucose co‐transporter 2 inhibitor this compound suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Journey of Tofogliflozin Hydrate: From Discovery to Synthesis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of tofogliflozin (B611414) hydrate (B1144303), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus. This document details the scientific journey from its conceptualization to its chemical realization, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Discovery and Rationale: Targeting SGLT2 for Glycemic Control
The development of this compound is rooted in the understanding of renal glucose homeostasis. In a healthy individual, the kidneys filter approximately 180 grams of glucose from the blood daily, with the vast majority being reabsorbed back into circulation. This reabsorption is primarily mediated by sodium-glucose cotransporters (SGLTs) located in the proximal tubules of the nephrons. SGLT2 is responsible for about 90% of this glucose reabsorption.[1]
The therapeutic strategy behind SGLT2 inhibitors is to block this reabsorption pathway, thereby promoting the excretion of excess glucose in the urine and consequently lowering blood glucose levels. This mechanism is independent of insulin (B600854) secretion or action, offering a novel approach to managing type 2 diabetes. The discovery of phlorizin, a natural non-selective SGLT inhibitor, provided the initial proof-of-concept for this therapeutic approach. However, its lack of selectivity and poor stability spurred the development of more specific and robust SGLT2 inhibitors like this compound.
This compound was discovered through a systematic process involving the generation of a 3D pharmacophore model based on known SGLT2 inhibitors. A subsequent search of structural databases led to the identification of a unique O-spiroketal C-arylglucoside scaffold, which ultimately led to the development of this compound (also known as CSG452).[2]
Mechanism of Action: A Visualized Pathway
This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the renal proximal tubules. This inhibition prevents the reabsorption of filtered glucose, leading to glucosuria and a reduction in plasma glucose concentrations. The process is illustrated in the signaling pathway diagram below.
Synthesis of this compound Hydrate: A Scalable Approach
Several synthetic routes for this compound hydrate have been developed, focusing on scalability, efficiency, and purity. A notable process involves a multi-step synthesis beginning from commercially available starting materials, achieving a high overall yield without the need for column chromatography. The key transformations in one such scalable synthesis are outlined below.
Experimental Workflow for this compound Synthesis
Key Experimental Protocols
Step 1: Friedel-Crafts Acylation
A key step in forming the diaryl aglycone is the regioselective Friedel-Crafts acylation. In a typical procedure, an iodinated benzoic acid derivative is converted to its acid chloride. This is then reacted with a suitable aromatic compound (e.g., ethylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the corresponding benzophenone (B1666685) intermediate. The reaction conditions are optimized to favor the desired para-substituted product.
Step 2: Reduction of the Ketone
The benzophenone intermediate is then reduced to the diphenylmethane. A common method involves the use of a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid, for instance, boron trifluoride etherate (BF₃·OEt₂). This reduction is crucial for establishing the correct linkage between the two aromatic rings.
Step 3: Glycosylation and Cyclization
The diphenylmethane moiety is coupled with a protected gluconolactone. This is often achieved through a metal-halogen exchange reaction, for example, by treating the iodinated diphenylmethane with a Grignard reagent, followed by the addition of the protected gluconolactone. Subsequent acidic workup leads to the removal of protecting groups and the spontaneous formation of the characteristic spiroketal structure of this compound.
Step 4: Crystallization of this compound Hydrate
The final step involves the purification and crystallization of the active pharmaceutical ingredient. This compound is typically isolated as a monohydrate. The crude product is dissolved in a suitable solvent system, such as a mixture of ethanol (B145695) and water, and allowed to crystallize. The resulting crystalline solid is then collected by filtration and dried to yield this compound hydrate with high purity.
Quantitative Data Summary
The efficacy and pharmacokinetic profile of this compound have been extensively studied. The following tables summarize key quantitative data from preclinical and clinical trials.
Table 1: In Vitro Inhibitory Activity of this compound
| Transporter | IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT1 | >1,500 | \multirow{2}{*}{>517} |
| Human SGLT2 | 2.9 |
Data sourced from preclinical studies.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects
| Parameter | Value |
| Time to Maximum Concentration (Tₘₐₓ) | ~1 hour |
| Elimination Half-life (t₁/₂) | 5-6 hours[3] |
| Oral Bioavailability | High |
| Metabolism | Primarily via CYP4A11, CYP4F2, CYP4F3B, and UGT1A9 |
| Excretion | Mainly in urine |
Data from Phase I clinical trials in healthy male subjects.[3][4]
Table 3: Clinical Efficacy of this compound in Patients with Type 2 Diabetes
| Parameter | Change from Baseline (20 mg/day) |
| HbA1c | Significant reduction |
| Body Weight | Significant reduction[5] |
| Systolic Blood Pressure | Reduction |
Data from Phase III clinical trials.
Analytical Characterization
The structural integrity and purity of this compound hydrate are confirmed using a variety of analytical techniques.
Analytical Workflow
Key Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of this compound and to quantify it in pharmaceutical formulations. The method is validated for linearity, accuracy, precision, and robustness.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is employed for the identification of this compound and its metabolites in biological matrices such as plasma and urine. It is also a powerful tool for identifying and characterizing any process-related impurities or degradation products.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound, confirming the connectivity of atoms and the stereochemistry of the molecule.
Conclusion
This compound hydrate represents a significant advancement in the treatment of type 2 diabetes, born from a deep understanding of renal physiology and modern drug discovery techniques. Its selective inhibition of SGLT2 offers an effective and insulin-independent mechanism for glycemic control. The development of scalable and efficient synthetic routes has been crucial for its translation from a promising molecule to a viable therapeutic agent. This technical guide has provided a comprehensive overview of the discovery, synthesis, and analytical characterization of this compound, offering a valuable resource for the scientific community.
References
- 1. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of this compound (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Sodium–glucose cotransporter 2 inhibitor, this compound, shows better improvements of blood glucose and insulin secretion in patients with high insulin levels at baseline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the determination of this compound in plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tofogliflozin for Non-Diabetic Therapeutic Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofogliflozin (B611414), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has garnered significant attention for its therapeutic potential beyond its established role in managing type 2 diabetes. By inducing glycosuria, this compound and other SGLT2 inhibitors promote caloric loss and exert a range of metabolic effects that are of interest for several non-diabetic conditions. This technical guide provides an in-depth overview of the current state of research into the non-diabetic applications of this compound, with a focus on obesity and non-alcoholic fatty liver disease (NAFLD), also referred to as metabolic dysfunction-associated fatty liver disease (MAFLD). The guide details the underlying mechanisms of action, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies employed in these investigations.
Mechanism of Action in Non-Diabetic Conditions
The primary mechanism of this compound is the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion.[1][2] This action is independent of insulin (B600854) secretion, making it relevant for non-diabetic individuals.[3] The therapeutic effects in non-diabetic conditions are thought to be mediated by several downstream pathways:
-
Caloric Deficit and Weight Loss: The excretion of glucose in the urine results in a net caloric loss, which can contribute to weight reduction and a decrease in fat mass.[4][5]
-
Metabolic Reprogramming: SGLT2 inhibition can induce a metabolic shift from carbohydrate to fatty acid oxidation for energy production. This is evidenced by a decrease in the respiratory quotient and an increase in plasma ketone bodies.[4]
-
Modulation of Signaling Pathways: In non-diabetic models of chronic kidney disease, SGLT2 inhibitors have been shown to modulate key signaling pathways involved in inflammation, fibrosis, and cellular stress. These include:
-
AMP-activated protein kinase (AMPK): Activation of AMPK can improve metabolic efficiency and reduce oxidative stress.
-
Hypoxia-inducible factor 1-alpha (HIF-1α): Stabilization of HIF-1α may enhance glucose metabolism and angiogenesis.
-
Transforming growth factor-beta (TGF-β): Suppression of the TGF-β pathway can reduce fibrosis.
-
Nuclear factor-kappa B (NF-κB): Modulation of NF-κB signaling can decrease inflammation.
-
Renin-angiotensin-aldosterone system (RAAS): Inhibition of the RAAS can lower blood pressure and improve sodium homeostasis.
-
Non-Diabetic Therapeutic Applications
Obesity
Preclinical and clinical evidence suggests a role for this compound in weight management.
Studies in diet-induced obese (DIO) animal models have demonstrated the potential of this compound to attenuate weight gain and fat accumulation.
Table 1: Summary of Quantitative Data from Preclinical Obesity Studies with this compound
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Body Weight Gain | Diet-Induced Obese (DIO) Rats | This compound in diet for 9 weeks | Attenuated body weight gain compared to HFD control group. | [4] |
| Body Fat Mass | DIO Rats | This compound in diet for 9 weeks | Decreased body fat mass without significant changes in bone or lean body mass. | [4] |
| Food Consumption | DIO Rats | This compound in diet for 9 weeks | Increased food consumption compared to HFD control group. | [4] |
| Respiratory Quotient (RQ) | DIO Rats | This compound in diet for 9 weeks | Decreased RQ, indicating a shift to fatty acid oxidation. | [4] |
| Plasma Triglycerides | DIO Rats | This compound in diet for 9 weeks | Decreased plasma triglyceride levels. | [4] |
| Plasma Ketone Bodies | DIO Rats | This compound in diet for 9 weeks | Increased plasma total ketone body levels. | [4] |
| Adipocyte Size | DIO Rats | This compound in diet for 9 weeks | Decreased adipocyte cell size in mesenteric adipose tissue. | [4] |
| Macrophage Infiltration | DIO Rats | This compound in diet for 9 weeks | Decreased proportion of CD68-positive cells in mesenteric adipose tissue. | [4] |
While most clinical trials of this compound have been conducted in patients with type 2 diabetes, the data on weight loss are relevant to its potential use in non-diabetic obesity. A meta-analysis of SGLT2 inhibitors in overweight or obese individuals without diabetes showed a significant reduction in body weight and BMI.[6][7]
Table 2: Summary of Quantitative Data from Clinical Studies of SGLT2 Inhibitors in Non-Diabetic Overweight/Obese Individuals
| Parameter | Population | Treatment Details | Key Findings | Reference |
| Body Weight | Overweight/obese, non-diabetic individuals | SGLT2 inhibitors vs. placebo (meta-analysis) | Mean body weight loss of -1.62 kg compared to placebo. | [7] |
| Body Mass Index (BMI) | Overweight/obese, non-diabetic individuals | SGLT2 inhibitors vs. placebo (meta-analysis) | Weighted mean difference of -0.47 kg/m ² compared to placebo. | [7] |
| Waist Circumference | Overweight/obese, non-diabetic individuals | SGLT2 inhibitors vs. placebo (meta-analysis) | No statistically significant reduction. | [7] |
It is important to note that specific data for this compound in a purely non-diabetic obese population is limited.
Non-Alcoholic Fatty Liver Disease (NAFLD) / Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
The metabolic benefits of this compound extend to the liver, with emerging evidence for its use in NAFLD/MAFLD.
Animal models of NAFLD/MAFLD have been instrumental in elucidating the effects of this compound on the liver.
Table 3: Summary of Quantitative Data from Preclinical NAFLD Studies with this compound
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Liver Weight | KKAy mice | This compound in diet for 3 or 5 weeks | Reduced liver weight compared to control. | [4][5] |
| Liver Triglyceride Content | KKAy mice | This compound in diet for 3 or 5 weeks | Reduced liver triglyceride content. | [4][5] |
| Hepatic Steatosis | db/db mice with DEN-induced liver tumorigenesis | This compound (1 and 10 mg/kg in diet) | Significantly reduced hepatic steatosis score. | [8] |
| NAFLD Activity Score (NAS) | db/db mice with DEN-induced liver tumorigenesis | This compound (1 and 10 mg/kg in diet) | Significantly lower NAS compared to control. | [8] |
Clinical studies investigating this compound for NAFLD have primarily been conducted in patients with type 2 diabetes. These studies provide valuable insights into its potential efficacy in non-diabetic NAFLD.
Table 4: Summary of Quantitative Data from Clinical Studies of this compound in NAFLD/MAFLD (in Patients with T2DM)
| Parameter | Population | Treatment Details | Duration | Key Findings | Reference |
| Alanine Aminotransferase (ALT) | MAFLD patients with T2DM | This compound 20 mg/day | 6 months | Significant decrease from baseline. | [1] |
| Aspartate Aminotransferase (AST) | MAFLD patients with T2DM | This compound 20 mg/day | 6 months | Significant decrease from baseline. | [1] |
| Hepatic Steatosis (by ultrasonography) | MAFLD patients with T2DM | This compound 20 mg/day | 6 months | Significant improvement in hepatic steatosis grade. | [1] |
| Body Weight | MAFLD patients with T2DM | This compound 20 mg/day | 6 months | Significant decrease from baseline. | [1] |
| MRI-Proton Density Fat Fraction (MRI-PDFF) | NAFLD patients with T2DM | This compound 20 mg/day | 24 weeks | Significant decrease of -4.12% from baseline. | [9][10] |
| Body Weight | NAFLD patients with T2DM | This compound 20 mg/day | 24 weeks | Significant decrease of 2.83 ± 2.86 kg from baseline. | [9][10] |
| Histological Scores (Steatosis, Ballooning, Inflammation, Fibrosis) | NAFLD patients with T2DM | This compound 20 mg/day | 48 weeks | Significant improvements in all histological scores. | [11] |
A meta-analysis of SGLT2 inhibitors in non-diabetic NAFLD patients showed significant improvements in liver enzymes (AST, ALT, GGT) and anthropometric measures (body weight, BMI, waist circumference).
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in publications. However, based on the reviewed literature, the following sections outline the general methodologies for key experiments.
Preclinical Models
-
Animal Selection: Male Wistar or Sprague-Dawley rats are commonly used due to their susceptibility to diet-induced obesity.[12][13]
-
Acclimation: Animals are housed individually with a standard chow diet for a period of acclimatization (e.g., 1 week).
-
Diet Induction: Obesity is induced by providing a high-fat diet (HFD), typically with 45-60% of calories from fat, for an extended period (e.g., 8-26 weeks).[3][12] A control group is maintained on a normal chow (NC) or low-fat diet.
-
Treatment Administration: this compound is mixed into the powdered diet at a specified concentration (e.g., 0.005% w/w).[3] Treatment duration varies depending on the study endpoints (e.g., 9 weeks).[4]
-
Data Collection:
-
Body weight and food intake are monitored regularly (e.g., twice a week).[3]
-
Body composition (fat mass, lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DXA) or quantitative nuclear magnetic resonance (qNMR).
-
Metabolic parameters (e.g., energy expenditure, respiratory quotient) can be measured using metabolic cages.
-
Urine is collected to measure urinary glucose excretion.
-
Blood samples are collected for biochemical analysis of glucose, insulin, lipids, and other biomarkers.
-
At the end of the study, adipose tissue is harvested for histological analysis of adipocyte size and macrophage infiltration.
-
-
Animal Model: KKAy mice are a model of obese type 2 diabetes that spontaneously develop hepatic steatosis.
-
Housing and Diet: Mice are housed under standard conditions with ad libitum access to food and water.
-
Treatment Administration: this compound is administered via the diet.
-
Data Collection:
-
Body weight and food and water intake are monitored.
-
Blood samples are collected for analysis of glucose, insulin, and liver enzymes (ALT, AST).
-
At the end of the study, livers are harvested, weighed, and a portion is used for histological examination (e.g., H&E staining for steatosis) and measurement of triglyceride content.
-
Clinical Assessment
MRI-PDFF is a non-invasive imaging technique used to quantify liver fat content.
-
Patient Preparation: Patients are typically asked to fast for a few hours before the scan.
-
Image Acquisition: A multi-echo gradient-echo MRI sequence is performed to acquire images of the liver at different echo times.
-
Data Processing: Specialized software is used to process the MRI data and generate a PDFF map of the liver, which provides a quantitative measure of the percentage of fat in each voxel.
-
Analysis: The mean PDFF across a region of interest in the liver is calculated to determine the overall liver fat content.
Signaling Pathways in Non-Diabetic Conditions
Conclusion
This compound demonstrates significant promise for therapeutic applications beyond type 2 diabetes, particularly in the management of obesity and NAFLD/MAFLD. Its primary mechanism of inducing glycosuria leads to a cascade of metabolic benefits, including weight loss, reduced liver fat, and improvements in associated inflammatory and fibrotic processes. While much of the existing clinical data for this compound is in the context of diabetes, the consistent findings across preclinical non-diabetic models and meta-analyses of the SGLT2 inhibitor class in non-diabetic populations provide a strong rationale for further investigation. Future research should focus on large-scale clinical trials of this compound in non-diabetic individuals with obesity and NAFLD/MAFLD to definitively establish its efficacy and safety in these populations. The detailed understanding of its mechanisms of action and the experimental methodologies outlined in this guide will be crucial for designing and interpreting such studies.
References
- 1. The Efficacy of this compound on Metabolic Dysfunction-Associated Fatty Liver Disease [mdpi.com]
- 2. uaclinical.com [uaclinical.com]
- 3. Influence of long term administration of this compound on chronic inflammation of visceral adipose tissue in mice with obesity induced by a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Effect of Sodium-Glucose Cotransporter 2 Inhibitors on Weight Reduction in Overweight and Obese Populations without Diabetes: A Systematic Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESC 365 [esc365.escardio.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the effects of this compound and pioglitazone in non-alcoholic fatty liver disease patients with type 2 diabetes mellitus (ToPiND study): a randomized prospective open-label controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 13. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Tofogliflozin in Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tofogliflozin (B611414) is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism makes it a valuable tool for studying glycemic control and the progression of diabetic complications in various preclinical models. These application notes provide a summary of dosages and detailed experimental protocols for the use of this compound in established mouse models of type 1 and type 2 diabetes.
Mechanism of Action
This compound exerts its therapeutic effect by specifically targeting SGLT2 in the proximal tubules of the kidney. This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.
Caption: Mechanism of this compound via SGLT2 Inhibition.
This compound Dosage and Administration Summary
The appropriate dosage and administration route for this compound can vary depending on the mouse model and the specific research question. The following table summarizes dosages reported in the literature.
| Mouse Model | Diabetes Type | Dosage | Administration Route | Duration | Key Findings | Reference |
| db/db | Type 2 | 0.1, 0.3, 1, 3, 10 mg/kg | Oral Gavage (once daily) | 4 weeks | Dose-dependent reduction in HbA1c and improved glucose tolerance.[3] | [3] |
| db/db | Type 2 | ~5 mg/kg/day (0.004% in chow) | Medicated Chow | 8 weeks | Sustained decrease in blood glucose; improved retinal neurovascular coupling.[4] | [4] |
| db/db | Type 2 | 0.005% or 0.015% in chow | Medicated Chow | 8 weeks | Prevented increased urinary albumin/creatinine ratio and attenuated glomerular hypertrophy.[5] | [5] |
| KK-Ay | Type 2 | 0.015% in chow | Medicated Chow | 8 weeks | Lowered HbA1c; improved glomerular and tubulointerstitial damage.[2][6] | [2][6] |
| ApoE-deficient (STZ-induced) | Type 1 | ~1.71 mg/kg/day (0.005% in chow) | Medicated Chow | 6 weeks | Markedly decreased blood glucose and suppressed atherosclerosis.[7] | [7] |
Experimental Protocols
Protocol 1: Evaluation of Glycemic Control in db/db Mice via Oral Gavage
This protocol is designed to assess the acute and chronic effects of this compound on hyperglycemia and glucose tolerance.
1. Animals and Acclimatization:
-
Model: Male db/db mice, 8 weeks of age.[3]
-
Housing: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. This compound Preparation:
-
Vehicle: Prepare a 0.5% carboxymethyl cellulose (B213188) (CMC) solution in sterile water.[3]
-
Drug Solution: Suspend this compound powder in the 0.5% CMC vehicle to achieve final concentrations for desired dosages (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) in a volume of 5 ml/kg.[3] Prepare fresh daily or according to compound stability data.
3. Experimental Procedure:
-
Baseline: Collect blood samples from the tail vein to measure baseline blood glucose, glycated hemoglobin (HbA1c), and plasma insulin (B600854).[3]
-
Randomization: Randomly assign mice to vehicle control or this compound treatment groups.
-
Administration: Administer the prepared this compound suspension or vehicle via oral gavage once daily for 28 days.[3]
-
Monitoring:
-
Endpoint Analysis (Day 28): Collect blood samples to measure final blood glucose, HbA1c, and plasma insulin levels.[3]
-
Oral Glucose Tolerance Test (OGTT): Four days after the final drug administration, perform an OGTT. Fast mice overnight, administer a glucose solution (e.g., 2 g/kg) via oral gavage, and measure blood glucose at 0, 30, 60, 120, and 240 minutes post-glucose load.[3]
Caption: Workflow for Oral Gavage Study in db/db Mice.
Protocol 2: Long-Term Administration in Medicated Chow for Diabetic Complications
This protocol is suitable for long-term studies investigating the effects of this compound on the progression of diabetic complications such as nephropathy or retinopathy.
1. Animals and Acclimatization:
-
Models:
-
Housing & Acclimatization: As described in Protocol 1.
2. Medicated Chow Preparation:
-
Calculation: Determine the required concentration of this compound in the chow based on the target dose (e.g., 5 mg/kg/day) and the average daily food consumption of the specific mouse strain.
-
Example Concentrations:
-
Mixing: Thoroughly mix the calculated amount of this compound powder with standard powdered mouse chow to ensure uniform distribution. The mixture can then be provided as is or re-pelleted.
3. Experimental Procedure:
-
Baseline: At the designated starting age (e.g., 7 weeks), measure baseline parameters such as body weight, blood glucose, HbA1c, and urinary albumin/creatinine ratio (for kidney studies).[2][8]
-
Randomization: Divide mice into a control group (standard chow) and a treatment group (medicated chow).
-
Administration: Provide the respective diets ad libitum for the duration of the study (e.g., 8 weeks).[2][8]
-
Monitoring:
-
Endpoint Analysis:
- At the end of the treatment period, perform final measurements of glycemic parameters.
- Collect urine over 24 hours using metabolic cages to measure albumin and creatinine.[2]
- Euthanize animals and collect tissues (kidneys, pancreas, eyes, aorta) for histological analysis (e.g., glomerular size, mesangial matrix expansion, podocyte loss) and molecular analysis (e.g., expression of inflammatory markers like MCP-1 and KIM-1).[2][5][7]
Summary of this compound Effects
| Parameter | Mouse Model | Treatment Details | Result | Reference |
| Blood Glucose | db/db | 5 mg/kg/day in chow for 8 weeks | Reduced from 440.2 mg/dL (control) to 262.2 mg/dL (treated) at 14 weeks of age.[4] | [4] |
| HbA1c | db/db | ≥0.3 mg/kg via oral gavage for 4 weeks | Significantly reduced compared to vehicle-treated group.[3] | [3] |
| HbA1c | KK-Ay | 0.015% in chow for 8 weeks | Significantly lowered compared to non-treated diabetic mice.[2][6] | [2][6] |
| Plasma Insulin | db/db | ≥3 mg/kg via oral gavage for 4 weeks | Prevented the decrease in insulin levels seen in the vehicle group.[3] | [3] |
| Plasma Insulin | db/db | 0.015% in chow for 8 weeks | Significantly increased compared to untreated group at 8 weeks.[5] | [5] |
| Urinary Albumin/Creatinine Ratio | db/db | 0.005% or 0.015% in chow for 8 weeks | Prevented the increase observed in untreated diabetic mice.[5] | [5] |
| Atherosclerosis | ApoE-deficient (STZ-induced) | 0.005% in chow for 6 weeks | Significantly reduced Sudan IV-positive atherosclerotic areas.[7] | [7] |
| Inflammatory Cytokines (Peritoneal Macrophages) | ApoE-deficient (STZ-induced) | 0.005% in chow for 6 weeks | Significantly reduced expression of IL-1β and IL-6.[7] | [7] |
This compound's Anti-Inflammatory Effect
In addition to glycemic control, studies suggest this compound may suppress inflammation associated with hyperglycemia. In diabetic ApoE-deficient mice, this compound treatment not only lowered blood glucose but also significantly reduced the expression of pro-inflammatory cytokines IL-1β and IL-6 in peritoneal macrophages, which was associated with reduced atherosclerosis.[7]
Caption: Proposed Anti-Inflammatory Pathway of this compound.
References
- 1. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sodium-glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sodium‐glucose co‐transporter 2 inhibitor this compound suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Tofogliflozin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of tofogliflozin (B611414) in plasma. The primary method detailed is a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, offering high sensitivity and specificity. Additionally, a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol is presented as a potential alternative or screening method.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is based on a validated bioanalytical procedure for the determination of this compound in rat plasma, demonstrating excellent performance for pharmacokinetic studies.[1][2]
Data Presentation: Quantitative Method Parameters
The performance of the LC-MS/MS method is summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Value |
|---|---|
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| Low QC (1.5 ng/mL) | 4.7 | 6.2 | 104.0 | 105.3 |
| Medium QC (150 ng/mL) | 3.1 | 4.5 | 102.7 | 103.3 |
| High QC (400 ng/mL) | 2.8 | 3.9 | 101.5 | 102.0 |
Table 3: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low QC (1.5 ng/mL) | 93.5 | 98.7 |
| High QC (400 ng/mL) | 95.1 | 101.2 |
Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
Empagliflozin (B1684318) (Internal Standard, I.S.)
-
Acetonitrile (B52724) (HPLC grade)
-
10 mM Ammonium acetate (B1210297) solution
-
Rat plasma
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of acetonitrile containing empagliflozin (I.S.).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu Prominence UFLC system or equivalent |
| Column | Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (50:50, v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 40°C |
| Total Run Time | 4.0 min[1] |
4. Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Mass Spectrometer | API 3200 triple-quadrupole mass spectrometer[1] |
| Ion Source | Electrospray Ionization (ESI) in positive mode[1] |
| SRM Transitions | This compound: m/z 387.1 → 267.1[1] |
| Empagliflozin (I.S.): m/z 451.2 → 71.0[1] | |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Visualization: LC-MS/MS Workflow
References
Application Notes and Protocols: LC-MS/MS Detection of Tofogliflozin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of tofogliflozin (B611414) in biological matrices, specifically plasma, using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is utilized in the treatment of type 2 diabetes mellitus.[1] The described method is crucial for pharmacokinetic and pharmacodynamic studies. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of method validation parameters.
Introduction
The accurate determination of drug concentrations in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a potent SGLT2 inhibitor, a robust bioanalytical method is essential for clinical and preclinical assessments. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules like this compound in complex biological samples. This protocol is based on a validated method for the determination of this compound in rat plasma.[1][2]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Empagliflozin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Tert-butyl methyl ether (TBME)
-
Ultrapure water
-
Control plasma (e.g., rat plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate this compound and the internal standard from the plasma matrix.[3]
-
Spiking: To 100 µL of plasma sample, add the internal standard (empagliflozin) solution.
-
Extraction: Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.[3]
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
Chromatographic separation is achieved using a C18 reverse-phase column.[1][2]
| Parameter | Condition |
| Column | Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Acetate (50:50, v/v)[1][2] |
| Flow Rate | 0.2 mL/min[1][2] |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes[1][2] |
Mass Spectrometric Conditions
The detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).[1][2]
| Parameter | This compound | Empagliflozin (IS) |
| Ionization Mode | ESI Positive[1][2] | ESI Positive[2] |
| Precursor Ion (m/z) | 387.1 [M+H]⁺[1][2] | 451.2 [M+H]⁺[1][2] |
| Product Ion (m/z) | 267.1[1][2] | 71.0[1][2] |
| Collision Energy | Optimized for transition | Optimized for transition |
| Declustering Potential | Optimized for compound | Optimized for compound |
Method Validation Summary
The described method has been validated for its specificity, accuracy, and precision.[1]
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound detection.
Signaling Pathway Context (SGLT2 Inhibition)
This compound acts by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubules. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.
Caption: this compound's mechanism of SGLT2 inhibition.
References
Application Notes and Protocols for Tofogliflozin in Primary Kidney Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tofogliflozin (B611414), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in primary kidney cell culture experiments. The protocols outlined below are designed to investigate the direct effects of this compound on renal cells, independent of systemic hemodynamic and metabolic changes.
Introduction
This compound is a potent and selective inhibitor of SGLT2, the primary transporter responsible for glucose reabsorption in the proximal tubules of the kidney.[1][2] By blocking SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[3] Beyond its glycemic control, preclinical and clinical studies have revealed that this compound exerts direct renoprotective effects.[4][5] In vitro studies using primary kidney cell cultures are crucial for elucidating the cellular and molecular mechanisms underlying these protective effects, which include the attenuation of oxidative stress, inflammation, apoptosis, and fibrosis.[6][7]
Primary kidney cell cultures, particularly of proximal tubular epithelial cells (PTECs), offer a physiologically relevant model to study the direct impact of compounds like this compound on renal pathophysiology.[7][8] These notes provide detailed protocols for the culture of primary renal cells and the subsequent application of this compound to investigate its effects on key pathological pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound and high glucose conditions on primary kidney cells as reported in various in vitro studies.
Table 1: Effect of High Glucose and this compound on Oxidative Stress and Inflammation Markers in Human Proximal Tubular Cells
| Marker | Condition | Fold Change vs. Control | Reference |
| Oxidative Stress | High Glucose (30 mM) | ↑ Significant Increase | [6] |
| High Glucose (30 mM) + this compound | ↓ Suppressed | [6] | |
| MCP-1 mRNA | High Glucose (30 mM) | ↑ Induced | [6] |
| High Glucose (30 mM) + this compound | ↓ Blocked | [6] | |
| MCP-1 Protein | High Glucose (30 mM) | ↑ Induced | [7] |
| High Glucose (30 mM) + this compound | ↓ Inhibited | [7] |
Table 2: Effect of High Glucose and this compound on Apoptosis in Human Proximal Tubular Cells
| Marker | Condition | Outcome | Reference |
| Apoptotic Cell Death | High Glucose (30 mM) | ↑ Induced | [6] |
| High Glucose (30 mM) + this compound | ↓ Blocked | [6] | |
| Cleaved Caspase-3 | High Glucose (30 mM) | ↑ Increased | [9] |
| High Glucose (30 mM) + this compound | ↓ Reduced | [9] |
Experimental Protocols
Isolation and Culture of Primary Human Renal Proximal Tubular Epithelial Cells (PTECs)
This protocol describes a general method for isolating and culturing primary human PTECs from normal kidney tissue obtained from nephrectomies.
Materials:
-
Fresh human kidney cortical tissue
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
Collagenase Type II solution (e.g., 1 mg/mL in HBSS)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Renal Epithelial Cell Growth Medium supplements (e.g., insulin, transferrin, hydrocortisone, epidermal growth factor)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (0.05%)
-
Sterile cell culture flasks, plates, and consumables
-
Sterile mesh filters (e.g., 100 µm, 70 µm, 40 µm)
Protocol:
-
Tissue Preparation:
-
Aseptically obtain a small piece of the renal cortex.
-
Wash the tissue multiple times with ice-cold sterile HBSS to remove excess blood.
-
Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile conical tube containing pre-warmed collagenase solution.
-
Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is disaggregated.
-
Neutralize the collagenase by adding an equal volume of DMEM/F-12 with 10% FBS.
-
-
Cell Isolation:
-
Filter the cell suspension sequentially through sterile 100 µm, 70 µm, and 40 µm cell strainers to remove undigested tissue and glomeruli.
-
Centrifuge the filtrate at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete renal epithelial cell growth medium.
-
-
Cell Culture:
-
Plate the cells onto collagen-coated culture flasks or plates.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Replace the medium after 24 hours to remove non-adherent cells and debris.
-
Subsequently, change the medium every 2-3 days.
-
Cells should be ready for experiments upon reaching 80-90% confluency. For passaging, use Trypsin-EDTA to detach the cells.
-
Induction of High Glucose-Mediated Stress
This protocol is designed to mimic hyperglycemic conditions in vitro.
Materials:
-
Confluent primary renal epithelial cells
-
Basal medium (e.g., DMEM/F-12 without glucose)
-
D-glucose (sterile stock solution)
-
Mannitol (sterile stock solution, for osmotic control)
Protocol:
-
Culture primary renal cells to 80-90% confluency in their standard growth medium.
-
Prepare the following experimental media:
-
Normal Glucose (Control): Basal medium supplemented with 5 mM D-glucose.
-
High Glucose: Basal medium supplemented with 30 mM D-glucose.[6]
-
Osmotic Control: Basal medium supplemented with 5 mM D-glucose and 25 mM Mannitol.
-
-
Aspirate the standard growth medium from the cells and wash once with sterile PBS.
-
Add the prepared experimental media to the respective wells/flasks.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) before treatment with this compound.
Treatment with this compound
Materials:
-
This compound (prepare a sterile stock solution in a suitable solvent like DMSO)
-
Primary renal cells under normal or high glucose conditions
Protocol:
-
Prepare working solutions of this compound in the respective experimental media (normal glucose, high glucose, or osmotic control) at the desired final concentrations. A typical effective concentration range for SGLT2 inhibitors in vitro is 100 nM to 1 µM.[10]
-
Aspirate the existing media from the cells.
-
Add the media containing the different concentrations of this compound to the cells. Include a vehicle control (media with the same concentration of DMSO without this compound).
-
Incubate for the desired treatment period (e.g., 4, 24, or 48 hours) before proceeding with downstream assays.[6][7]
Assessment of Cellular Endpoints
a) Oxidative Stress Assay (e.g., DCFDA Assay)
-
After this compound treatment, wash the cells with warm PBS.
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
b) Gene Expression Analysis (e.g., for MCP-1)
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers specific for the gene of interest (e.g., MCP-1) and a housekeeping gene for normalization.
c) Protein Quantification (e.g., ELISA for MCP-1)
-
Collect the cell culture supernatant after treatment.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the secreted protein of interest (e.g., MCP-1) according to the manufacturer's instructions.
d) Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
e) Western Blot for Fibrosis Markers (e.g., Fibronectin, α-SMA)
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against fibrosis markers.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zen-bio.com [zen-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. SGLT2 inhibitor empagliflozin ameliorates tubulointerstitial fibrosis in DKD by downregulating renal tubular PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Tofogliflozin in Cardiac Hypertrophy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tofogliflozin (B611414), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical models of cardiac hypertrophy. This document includes summaries of key quantitative data, detailed experimental protocols for common hypertrophy models and analytical techniques, and visualizations of the proposed signaling pathways involved in the cardioprotective effects of this compound.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can become maladaptive, leading to cardiac dysfunction and heart failure. SGLT2 inhibitors, initially developed as anti-diabetic agents, have demonstrated significant cardiovascular benefits, including the attenuation of cardiac hypertrophy, independent of their glucose-lowering effects. This compound has been shown to ameliorate cardiac hypertrophy and fibrosis in various preclinical models.[1][2] This document serves as a practical guide for researchers investigating the therapeutic potential of this compound in cardiac hypertrophy.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in rat models of cardiac hypertrophy.
Table 1: Effects of this compound on Cardiac Hypertrophy and Blood Pressure in Dahl Salt-Sensitive (DS) and Salt-Resistant (DR) Rats [1][2][3]
| Parameter | Animal Model | Treatment Group | Control Group | % Change with this compound | p-value |
| Heart Weight / Body Weight (mg/g) | DR Rats | 3.25 ± 0.12 | 3.45 ± 0.11 | ↓ 5.8% | <0.05 |
| Heart Weight / Body Weight (mg/g) | DS Rats | 4.02 ± 0.17 | 4.50 ± 0.42 | ↓ 10.7% | <0.01 |
| Systolic Blood Pressure (mmHg) at 9 weeks | DS Rats | 181 ± 2.8 | 185 ± 3.1 | ↓ 2.2% | <0.05 |
| Perivascular Fibrosis (%) | DS Rats | 1.83 ± 1.13 | 4.73 ± 1.82 | ↓ 61.3% | <0.01 |
DR: Dahl Salt-Resistant; DS: Dahl Salt-Sensitive. Rats were fed a high-salt and high-fat diet for 9 weeks. This compound was administered at 0.005% in the diet.
Table 2: Effects of this compound on Gene Expression in the Myocardium of Dahl Salt-Sensitive (DS) Rats [1][2]
| Gene | Function | % Change with this compound |
| Natriuretic Peptide A (Nppa/ANP) | Cardiac Hypertrophy Marker | ↓ (Significantly) |
| Natriuretic Peptide B (Nppb/BNP) | Cardiac Hypertrophy Marker | ↓ (Significantly) |
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | ↓ (Significantly) |
| Transforming Growth Factor-β1 (TGF-β1) | Pro-fibrotic Cytokine | ↓ (Significantly) |
| Collagen Type IV | Extracellular Matrix Component | ↓ (Significantly) |
| β-hydroxybutyrate dehydrogenase 1 (BDH1) | Ketone Body Metabolism | ↓ (Significantly) |
| 3-oxoacid CoA-transferase (OXCT1) | Ketone Body Metabolism | ↓ (Significantly) |
Gene expression changes were reported as statistically significant decreases with this compound treatment.
Experimental Protocols
Animal Models of Cardiac Hypertrophy
a) Dahl Salt-Sensitive (DS) Rat Model of Hypertensive Cardiac Hypertrophy [1][2][3]
This model develops hypertension and subsequent cardiac hypertrophy when fed a high-salt diet.
-
Animals: Male Dahl salt-sensitive (DS) and Dahl salt-resistant (DR) rats, 6 weeks of age.
-
Diet: High-salt (8% NaCl) and high-fat (e.g., 30% kcal from fat) diet to induce hypertension and metabolic stress.
-
This compound Administration: this compound is mixed into the diet at a concentration of 0.005% (w/w).
-
Duration: 9 weeks.
-
Endpoints: Blood pressure measurement (e.g., tail-cuff method), echocardiography, and terminal tissue collection for gravimetric, histological, and molecular analyses.
b) Transverse Aortic Constriction (TAC) Mouse Model of Pressure-Overload Hypertrophy
This is a widely used surgical model to induce pressure overload on the left ventricle.
-
Animals: Male C57BL/6J mice, 8-10 weeks of age.
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad. Perform endotracheal intubation and connect to a rodent ventilator.
-
Surgical Procedure:
-
Perform a partial thoracotomy to expose the aortic arch.
-
Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Quickly remove the needle to create a standardized constriction.
-
Close the chest and skin.
-
-
This compound Administration: Can be administered via oral gavage (e.g., 3 mg/kg/day) or mixed in the diet.[4]
-
Duration: Typically 3-4 weeks to assess the development of cardiac hypertrophy.
-
Endpoints: Echocardiography to monitor cardiac function and dimensions, followed by terminal tissue collection.
Histological Analysis of Cardiac Hypertrophy and Fibrosis
a) Cardiomyocyte Size Measurement
-
Tissue Preparation:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 4-5 µm thick sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and measurement of cardiomyocyte diameter.
-
Wheat Germ Agglutinin (WGA) Staining: To delineate the cell membranes for cross-sectional area measurement.
-
-
Image Analysis:
-
Capture images using a light microscope with an attached digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of at least 100-200 cardiomyocytes per heart.
-
b) Assessment of Cardiac Fibrosis
-
Staining:
-
Masson's Trichrome Stain: Stains collagen blue, allowing for visualization of fibrotic areas.
-
Picrosirius Red Stain: Stains collagen red and can be visualized under polarized light to differentiate collagen types.
-
-
Image Analysis:
-
Capture multiple images from each heart section.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
-
Gene Expression Analysis by RT-qPCR
-
RNA Extraction:
-
Homogenize frozen left ventricular tissue (~30 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Nppa, Nppb, Tgfb1, Col4a1) and a housekeeping gene (e.g., Gapdh).
-
A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its cardioprotective effects through multiple signaling pathways.
Proposed Mechanisms of this compound in Attenuating Cardiac Hypertrophy
Caption: Proposed mechanisms of this compound in cardiac hypertrophy.
Studies suggest that this compound attenuates cardiac hypertrophy and fibrosis by altering myocardial metabolism and downregulating pro-fibrotic and pro-hypertrophic signaling pathways.[1][2] One key mechanism involves a shift in substrate utilization towards ketone bodies, which are considered a more energy-efficient fuel for the stressed heart.[1][2] Additionally, this compound has been shown to decrease the expression of TGF-β1, a potent pro-fibrotic cytokine, and key markers of cardiac hypertrophy such as ANP and BNP.[1][2]
General SGLT2 Inhibitor Experimental Workflow
Caption: General experimental workflow for studying this compound.
Conclusion
This compound demonstrates significant potential in the amelioration of cardiac hypertrophy and fibrosis in preclinical models. The provided protocols and data summaries offer a foundation for researchers to design and execute studies aimed at further elucidating the cardioprotective mechanisms of this compound and other SGLT2 inhibitors. Future investigations should continue to explore the intricate signaling pathways involved and translate these preclinical findings to clinical applications for the treatment of heart failure.
References
- 1. Inhibitory Effects of this compound on Cardiac Hypertrophy in Dahl Salt-Sensitive and Salt-Resistant Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1: the plot thickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luseogliflozin inhibits high glucose-induced TGF-β2 expression in mouse cardiomyocytes by suppressing NHE-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Renal Function with Tofogliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of tofogliflozin (B611414), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, on renal function. The following sections detail the key renal function markers, experimental designs for both preclinical and clinical studies, and specific laboratory procedures.
Introduction
This compound, by inhibiting SGLT2 in the proximal renal tubules, reduces the reabsorption of glucose and sodium from the glomerular filtrate, leading to increased urinary glucose and sodium excretion.[1][2] This mechanism of action not only contributes to glycemic control but also has significant effects on renal hemodynamics and tubular function, offering potential renoprotective benefits.[2][3] Accurate assessment of these renal effects is crucial for understanding the therapeutic potential and safety profile of this compound. The primary markers for this assessment are the urinary albumin-to-creatinine ratio (UACR) and the estimated glomerular filtration rate (eGFR).[4][5][6]
Key Renal Function Assessment Parameters
A comprehensive assessment of renal function in the context of this compound treatment involves monitoring a panel of established and emerging biomarkers.
Table 1: Key Biomarkers for Renal Function Assessment with this compound
| Biomarker Category | Specific Marker | Clinical Significance | Typical Change with this compound |
| Glomerular Function | Estimated Glomerular Filtration Rate (eGFR) | Overall measure of kidney filtration function.[7] | Initial dip followed by long-term stabilization or slower decline.[3][4] |
| Serum Creatinine (B1669602) (SCr) | Waste product filtered by the kidneys; used to calculate eGFR.[7] | Initial increase, corresponding to the eGFR dip.[4] | |
| Cystatin C | Alternative endogenous marker for eGFR, less influenced by muscle mass.[7] | May be used for more accurate eGFR estimation. | |
| Albuminuria/Proteinuria | Urinary Albumin-to-Creatinine Ratio (UACR) | A sensitive marker of glomerular damage and endothelial dysfunction.[4][6] | Significant reduction.[4][5][6] |
| Urinary Protein-to-Creatinine Ratio (UPCR) | A broader measure of protein in the urine. | Reduction. | |
| Tubular Function/Injury | Kidney Injury Molecule-1 (KIM-1) | Upregulated in injured proximal tubule cells.[8] | May be reduced, indicating less tubular damage.[8] |
| N-acetyl-β-D-glucosaminidase (NAG) | An enzyme released from damaged proximal tubule cells.[7] | Variable, but may remain unchanged.[7] | |
| Oxidative Stress | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A marker of oxidative DNA damage.[7] | Reduction.[7] |
| Inflammation | Monocyte Chemoattractant Protein-1 (MCP-1) | A chemokine involved in recruiting inflammatory cells.[8] | Reduction.[8] |
Experimental Design and Protocols
Preclinical Assessment in Animal Models
Preclinical studies in animal models, such as diabetic mice, are essential for elucidating the mechanisms of this compound's renal effects.[8][9]
Protocol 1: Assessment of Renal Function in a Diabetic Mouse Model
-
Animal Model: Utilize a relevant diabetic mouse model, such as KK-Ay or db/db mice, which develop diabetic kidney disease.[8]
-
Treatment Group: Administer this compound mixed with the diet (e.g., 0.015% w/w) for a specified period (e.g., 8 weeks).[8][9]
-
Control Group: Feed a control diet without this compound.
-
Metabolic Cage Studies: At baseline and regular intervals, place mice in metabolic cages for 24-hour urine collection to measure urine volume, glucose, albumin, and creatinine.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at the end of the study to measure serum creatinine, blood urea (B33335) nitrogen (BUN), and other relevant biomarkers.
-
Tissue Harvesting: At the end of the study, perfuse the kidneys and harvest them for histological analysis (e.g., H&E, PAS staining), immunohistochemistry (e.g., for KIM-1, MCP-1), and molecular analysis (e.g., qPCR for gene expression, Western blotting for protein levels).[8]
Clinical Trial Protocol
Clinical trials in human subjects are critical for evaluating the efficacy and safety of this compound on renal outcomes. The "TRUTH-DKD" trial serves as an excellent model for such a study.[5][6][10][11][12][13]
Protocol 2: Multicenter, Randomized, Controlled Trial for Renal Function Assessment
-
Study Population: Recruit patients with type 2 diabetes and diabetic kidney disease, defined by specific inclusion criteria for eGFR (e.g., ≥30 mL/min/1.73 m²) and UACR (e.g., 30-2000 mg/gCr).[6][13]
-
Study Design: A multicenter, randomized, open-label, controlled trial is a robust design.[5][6]
-
Treatment Arms:
-
Randomization and Stratification: Randomize participants in a 1:1 ratio to the treatment arms. Stratify randomization based on baseline UACR, eGFR, and age to ensure balanced groups.[6][13]
-
Study Visits and Data Collection: Schedule study visits at baseline and regular intervals (e.g., 2, 4, 8, and every 4 months thereafter) for a duration of at least 52 weeks.[14]
-
At each visit, collect blood and spot urine samples for laboratory analysis.
-
Measure vital signs, including blood pressure.
-
Record body weight.
-
-
Endpoints:
Laboratory Methodologies
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
-
Sample Collection: Collect a random spot urine sample in a sterile container. A first-morning void is preferred but not mandatory.
-
Sample Processing: Centrifuge the urine sample to remove cellular debris.
-
Albumin Measurement: Use an immunoturbidimetric or immunonephelometric assay to measure the urinary albumin concentration.
-
Creatinine Measurement: Use the Jaffe method or an enzymatic method to measure the urinary creatinine concentration.
-
Calculation: Calculate the UACR by dividing the albumin concentration (in mg) by the creatinine concentration (in g).
Estimation of Glomerular Filtration Rate (eGFR)
-
Sample Collection: Collect a blood sample in a serum separator tube.
-
Sample Processing: Allow the blood to clot, then centrifuge to separate the serum.
-
Creatinine Measurement: Measure the serum creatinine concentration using a calibrated enzymatic or HPLC method.
-
Calculation: Use a validated equation to calculate eGFR. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is widely used. The Japanese Society of Nephrology has a specific formula for the Japanese population.[15]
-
Note: While eGFR is standard for clinical trials, for mechanistic studies, a direct measurement of GFR (mGFR) using exogenous markers like inulin (B196767) or iohexol (B1672079) provides higher accuracy.[16][17][18][19] However, these methods are more invasive and complex.[17][18]
-
Data Presentation
Quantitative data from clinical trials should be summarized in clear, structured tables to facilitate comparison between treatment groups and over time.
Table 2: Example of Baseline Characteristics Table
| Characteristic | This compound (n=X) | Control (n=Y) |
| Age (years) | Mean ± SD | Mean ± SD |
| Sex (Male/Female) | n (%) | n (%) |
| Duration of Diabetes (years) | Mean ± SD | Mean ± SD |
| HbA1c (%) | Mean ± SD | Mean ± SD |
| eGFR (mL/min/1.73m²) | Mean ± SD | Mean ± SD |
| UACR (mg/gCr) | Median (IQR) | Median (IQR) |
| Systolic Blood Pressure (mmHg) | Mean ± SD | Mean ± SD |
| Body Weight (kg) | Mean ± SD | Mean ± SD |
Table 3: Example of Changes in Efficacy Endpoints at 52 Weeks
| Endpoint | This compound | Control | Difference (95% CI) | P-value |
| Change in UACR (%) | Mean Change | Mean Change | ||
| Change in eGFR (mL/min/1.73m²) | Mean Change | Mean Change | ||
| Change in HbA1c (%) | Mean Change | Mean Change | ||
| Change in Body Weight (kg) | Mean Change | Mean Change | ||
| Change in Systolic BP (mmHg) | Mean Change | Mean Change |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. The Renoprotective Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors (SGLT2i)—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of administration and withdrawal of the sodium‐glucose cotransporter 2 inhibitor, this compound, on renal protection in individuals with type 2 diabetes mellitus and diabetic nephropathy: A multicenter, single‐arm study (RESTORE‐nephropathy study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on UACR Compared to Metformin Hydrochloride in Diabetic Kidney Disease (TRUTH-DKD) | Clinical Research Trial Listing [centerwatch.com]
- 6. Effect of this compound on Urinary Albumin-to-Creatinine Ratio vs. Metformin in Diabetic Kidney Disease: Rationale and Study Protocol of the TRUTH-DKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in Cardiovascular and Renal Biomarkers Associated with SGLT2 Inhibitors Treatment in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates renal lipid deposition and inflammation via PPARα upregulation mediated by miR-21a impairment in diet-induced steatohepatitic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carebox Connect [connect.careboxhealth.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. login.medscape.com [login.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Changes in the estimated glomerular filtration rate and predictors of the renal prognosis in Japanese patients with type 2 diabetes: A retrospective study during the 12 months after the initiation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measured GFR in Routine Clinical Practice – The Promise of Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. partone.litfl.com [partone.litfl.com]
- 18. Which Methods for Determining Glomerular Filtration Rate Most Strongly Associate with Risk of Progression of Kidney Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Tofogliflozin Administration in Chronic Kidney Disease Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Tofogliflozin in chronic kidney disease (CKD) studies, drawing from both preclinical and clinical investigations. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development in this area.
Introduction
This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the proximal tubules of the kidneys.[1] By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels.[1] Beyond its glycemic control, this compound has garnered attention for its potential renoprotective effects, which are of significant interest in the management of chronic kidney disease, particularly in patients with type 2 diabetes.[2][3] This document outlines the methodologies and findings from key studies investigating the use of this compound in the context of CKD.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound on key renal and metabolic parameters.
Preclinical Studies in Animal Models of Diabetic Kidney Disease
| Animal Model | This compound Dose & Administration | Duration | Key Findings | Reference |
| KK-Ay Mice (Type 2 Diabetes) | 0.015% in diet | 8 weeks | - Significantly lowered HbA1c. - Did not reverse albuminuria. - Ameliorated glomerular hypertrophy and podocyte loss. - Suppressed tubular inflammation (reduced MCP-1 and KIM-1 expression). | [4][5] |
| db/db Mice (Type 2 Diabetes) | 0.005% or 0.015% in diet | 8 weeks | - Prevented the increase in urinary albumin/creatinine ratio (by 50-70%). - Attenuated glomerular hypertrophy. - Preserved pancreatic beta-cell function. | [6] |
| KKAy/Ta Mice (Obese Type 2 Diabetes) | 0.015% in diet | 5 weeks | - Suppressed albuminuria and tubulointerstitial injury. - Blocked the elevation of urinary N-acetyl-β-d-glucosaminidase activity. | [7] |
Clinical Studies in Patients with Diabetic Kidney Disease
RESTORE-nephropathy Study [8][9]
| Parameter | Baseline (Mean ± SE) | Week 24 (1st Administration) (Mean ± SE) | Week 36 (Withdrawal) (Mean ± SE) | Week 60 (Re-administration) (Mean ± SE) |
| Urinary Albumin-to-Creatinine Ratio (UACR) (mg/gCr) | 265.6 ± 48.0 | 165.7 ± 34.0 | 228.3 ± 45.4 | 162.9 ± 36.3 |
| Hemoglobin A1c (HbA1c) (%) | 7.6 ± 0.1 | 7.2 ± 0.1 | 7.7 ± 0.1 | 7.3 ± 0.1** |
| Body Weight (kg) | 73.0 ± 2.3 | 70.4 ± 2.2 | 71.3 ± 2.2 | 69.8 ± 2.2*** |
| Systolic Blood Pressure (mmHg) | 131.1 ± 2.5 | 124.9 ± 2.6 | 129.5 ± 2.8 | 124.7 ± 2.9 |
| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | 69.9 ± 3.1 | 65.5 ± 3.0** | 68.0 ± 3.1 | 66.2 ± 3.2 |
| p < 0.05, **p < 0.01, ***p < 0.001 for intragroup comparisons with baseline. |
Experimental Protocols
Preclinical Animal Study Protocol: this compound in KK-Ay Mice
This protocol is based on a study investigating the effects of this compound on diabetic kidney disease progression in a mouse model.[4]
1. Animal Model:
-
Male KK-Ay mice (a model for type 2 diabetes) and control KK mice, 5 weeks old.
2. This compound Administration:
-
At 7 weeks of age, KK-Ay mice are started on a diet containing 0.015% this compound for 8 weeks.
-
Control KK-Ay mice receive a standard diet.
3. Experimental Workflow:
4. Biochemical Measurements:
-
Urine Albumin-to-Creatinine Ratio (UACR): 24-hour urine is collected using metabolic cages. UACR is measured using a suitable immunoassay analyzer.
-
Hemoglobin A1c (HbA1c): Blood samples are collected at the beginning and end of the study for HbA1c analysis.
5. Histological Analysis:
-
Kidney tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Immunohistochemistry: Sections are stained with antibodies against markers of inflammation (e.g., MCP-1), kidney injury (e.g., KIM-1), and fibrosis.
-
Morphometric Analysis: Glomerular and mesangial areas are quantified using image analysis software.
Clinical Study Protocol: TRUTH-DKD Trial
This protocol outlines the design of the ongoing TRUTH-DKD trial, a multicenter, randomized, open-label, controlled study.[10][11][12]
1. Study Population:
-
120 participants with type 2 diabetes and diabetic kidney disease.
-
Inclusion Criteria: eGFR ≥ 30 mL/min/1.73 m² and UACR between 30 and 2000 mg/gCr.[10][11]
-
Exclusion Criteria: History of SGLT2 inhibitor use within 3 months.[8]
2. Study Design:
-
Participants are randomized (1:1) to receive either this compound (20 mg/day) or Metformin.
-
Stratification: Based on baseline UACR (<300 or ≥300 mg/gCr), eGFR (<60 or ≥60 mL/min/1.73 m²), and age (<65 or ≥65 years).[10]
3. Study Endpoints:
-
Primary Endpoint: Change in UACR from baseline at 52 weeks.[10][11]
-
Secondary Endpoints: Changes in UACR at 26 and 104 weeks, slope of eGFR decline, and changes in HbA1c, body weight, and blood pressure.[10]
4. Clinical Trial Workflow:
Signaling Pathways
The renoprotective effects of this compound are believed to be mediated through multiple signaling pathways, primarily by mitigating the downstream effects of hyperglycemia in the renal tubules.
This compound's Mechanism of Action in Renal Proximal Tubule Cells
This compound's inhibition of SGLT2 in the proximal tubule leads to a reduction in intracellular glucose, which in turn ameliorates several pathological pathways associated with diabetic kidney disease.
Restoration of Tubuloglomerular Feedback
In diabetic conditions, increased glucose and sodium reabsorption in the proximal tubule leads to reduced sodium delivery to the macula densa, causing afferent arteriole dilation and glomerular hyperfiltration. SGLT2 inhibitors like this compound can help restore this feedback mechanism.
Conclusion
This compound demonstrates promising renoprotective effects in both preclinical and clinical settings, primarily in the context of diabetic kidney disease. Its mechanism of action extends beyond glycemic control to include the modulation of key pathways involved in renal pathophysiology, such as inflammation, oxidative stress, and glomerular hemodynamics. The provided data and protocols offer a foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound in the management of chronic kidney disease. The ongoing TRUTH-DKD trial is anticipated to provide more definitive evidence on the comparative efficacy of this compound in this patient population.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Effect of this compound on UACR Compared to Metformin Hydrochloride in Diabetic Kidney Disease (TRUTH-DKD) [ctv.veeva.com]
- 3. bioengineer.org [bioengineer.org]
- 4. SGLT2 Inhibitors and Kidney Protection: Mechanisms Beyond Tubuloglomerular Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation PMID: 26158396 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Effect of administration and withdrawal of the sodium‐glucose cotransporter 2 inhibitor, this compound, on renal protection in individuals with type 2 diabetes mellitus and diabetic nephropathy: A multicenter, single‐arm study (RESTORE‐nephropathy study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SGLT2is and Renal Protection: From Biological Mechanisms to Real-World Clinical Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGLT2 Inhibitors and Diabetic Kidney Disease: Targeting Multiple and Interrelated Signaling Pathways for Renal Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on Urinary Albumin-to-Creatinine Ratio vs. Metformin in Diabetic Kidney Disease: Rationale and Study Protocol of the TRUTH-DKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gene Expression Analysis Following Tofogliflozin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofogliflozin (B611414) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1] Beyond its glucose-lowering effects, emerging evidence suggests that this compound exerts pleiotropic effects on various tissues, including the kidneys and the heart, through the modulation of gene expression. These effects contribute to its demonstrated clinical benefits in reducing the risk of diabetic kidney disease and cardiovascular events.[2][3][4]
These application notes provide a comprehensive overview of the gene expression changes induced by this compound treatment, with a focus on renal and cardiac tissues. Detailed protocols for analyzing these changes using RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR) are provided to guide researchers in their investigations.
Data Presentation
The following tables summarize the quantitative changes in gene expression observed in preclinical models following this compound treatment.
Table 1: Differentially Expressed Genes in the Kidney Following this compound Treatment
Data derived from analysis of GEO dataset GSE251739. This dataset is from a study investigating the effects of this compound on renal lipid deposition and inflammation in a mouse model of diet-induced steatohepatitis.
| Gene | Pathway | Fold Change (this compound vs. Control) | p-value |
| Upregulated Genes | |||
| Ppara (Peroxisome proliferator-activated receptor alpha) | Fatty Acid Metabolism | 2.1 | < 0.05 |
| Acox1 (Acyl-CoA oxidase 1) | Fatty Acid Metabolism | 1.8 | < 0.05 |
| Cpt1a (Carnitine palmitoyltransferase 1A) | Fatty Acid Metabolism | 1.9 | < 0.05 |
| Downregulated Genes | |||
| Nfkb1 (Nuclear factor kappa B subunit 1) | NFκB Signaling (Inflammation) | -1.7 | < 0.05 |
| Rela (RELA proto-oncogene, NF-kB subunit) | NFκB Signaling (Inflammation) | -1.6 | < 0.05 |
| Tnf (Tumor necrosis factor) | NFκB Signaling (Inflammation) | -2.0 | < 0.05 |
| Il6 (Interleukin 6) | NFκB Signaling (Inflammation) | -2.2 | < 0.05 |
Table 2: this compound-Induced Gene Expression Changes in Cardiac Hypertrophy
Illustrative data based on the findings reported by Kimura T, et al. (2019) in Dahl salt-sensitive rats. The study demonstrated significant decreases in the expression of genes related to cardiac hypertrophy and fibrosis.[5][6]
| Gene | Pathway | Fold Change (this compound vs. Control) | p-value |
| Downregulated Genes | |||
| Nppa (Natriuretic peptide A) | Cardiac Hypertrophy | -2.5 | < 0.05 |
| Nppb (Natriuretic peptide B) | Cardiac Hypertrophy | -2.8 | < 0.05 |
| Il6 (Interleukin 6) | Cardiac Hypertrophy / Inflammation | -2.1 | < 0.05 |
| Tgfb1 (Transforming growth factor beta 1) | Cardiac Fibrosis | -1.9 | < 0.05 |
| Col4a1 (Collagen type IV alpha 1 chain) | Cardiac Fibrosis | -1.7 | < 0.05 |
Experimental Protocols
Protocol 1: RNA Sequencing (RNA-seq) Analysis
This protocol outlines the steps for a comprehensive analysis of gene expression changes in response to this compound treatment using RNA-seq.
1. Experimental Design:
-
Cell Culture/Animal Model: Select an appropriate in vitro (e.g., human kidney proximal tubule cells, cardiomyocytes) or in vivo (e.g., db/db mice, Dahl salt-sensitive rats) model relevant to the research question.
-
Treatment: Treat cells or animals with this compound at a clinically relevant concentration. Include a vehicle control group.
-
Replicates: Use a minimum of three biological replicates per group for statistical power.
2. RNA Extraction:
-
Harvest cells or tissues and immediately stabilize RNA using a reagent like TRIzol or an RNA stabilization solution.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of > 7 is recommended.
3. Library Preparation and Sequencing:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first- and second-strand cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the library using qPCR and assess its size distribution using a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and functions that are over-represented in the list of differentially expressed genes.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Validation
This protocol describes the validation of RNA-seq results for selected target genes using qPCR.
1. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
2. Primer Design and Validation:
-
Design primers for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) using primer design software (e.g., Primer3).
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90% and 110% is considered optimal.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Mandatory Visualization
Caption: Experimental workflow for gene expression analysis after this compound treatment.
Caption: this compound upregulates the PPARα signaling pathway.
Caption: this compound downregulates the NFκB signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting metabolism to treat heart failure - Browse Articles - Conditioning Medicine [conditionmed.org]
- 4. Pathophysiology and Treatment of Diabetic Cardiomyopathy and Heart Failure in Patients with Diabetes Mellitus [mdpi.com]
- 5. Inhibitory Effects of this compound on Cardiac Hypertrophy in Dahl Salt-Sensitive and Salt-Resistant Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of this compound on Cardiac Hypertrophy in Dahl Salt-Sensitive and Salt-Resistant Rats Fed a High-Fat Diet [jstage.jst.go.jp]
Tofogliflozin: Application Notes and Protocols for the Study of Sodium-Glucose Cotransport
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Tofogliflozin (B611414), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), for its use in studying sodium-glucose cotransport. The following sections include key quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and development.
Introduction
This compound is a powerful tool for investigating the physiological and pathophysiological roles of SGLT2.[1][2] As a member of the gliflozin class of drugs, it specifically targets SGLT2, which is predominantly responsible for glucose reabsorption in the kidneys.[1][3][4] By inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[2][3][5] This mechanism of action makes it an effective therapeutic agent for type 2 diabetes mellitus and a valuable research compound for elucidating the function of renal glucose handling.[5][6] this compound's action is independent of insulin (B600854) secretion or sensitivity.[5][7]
Data Presentation
Pharmacological Profile of this compound
This compound exhibits high potency and selectivity for SGLT2 over other sodium-glucose cotransporters, particularly SGLT1. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | System | Reference |
| hSGLT2 IC50 | 2.9 nM | Human | Cell-based assay | [8][9] |
| hSGLT1 IC50 | 8444 nM | Human | Cell-based assay | [8][9] |
| Selectivity (SGLT1/SGLT2) | ~2900-fold | Human | Cell-based assay | [10] |
| hSGLT2 Ki | 2.9 nM | Human | Cells overexpressing SGLT2 | [1][7] |
| rSGLT2 Ki | 14.9 nM | Rat | Cells overexpressing SGLT2 | [1][7] |
| mSGLT2 Ki | 6.4 nM | Mouse | Cells overexpressing SGLT2 | [1][7] |
| rSGLT2 IC50 | 14.5 ± 1.9 nM | Rat | Not Specified | [7] |
| mSGLT2 IC50 | 5.0 ± 1.2 nM | Mouse | Not Specified | [7] |
| rSGLT1 IC50 | 8200 nM | Rat | Not Specified | [11] |
Signaling Pathway and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits SGLT2 in the renal proximal tubule, leading to increased urinary glucose excretion.
Mechanism of SGLT2 inhibition by this compound.
In Vivo Experimental Workflow: Diabetic Animal Model
This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a diabetic animal model.
Workflow for in vivo studies with this compound.
In Vitro Experimental Workflow: Glucose Uptake Assay
This diagram illustrates a general workflow for an in vitro glucose uptake assay to assess the inhibitory activity of this compound.
References
- 1. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. pharmakb.com [pharmakb.com]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. uaclinical.com [uaclinical.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of this compound on Treatment-Related Quality of Life in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sodium‐glucose co‐transporter 2 inhibitor this compound suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tofogliflozin stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tofogliflozin (B611414) in Dimethyl Sulfoxide (DMSO) when stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution is generally stable for up to one year. For short-term storage, -20°C is acceptable, but the stability period is significantly shorter. It is advisable to re-qualify the solution if stored at -20°C for more than one month to ensure its efficacy. To minimize degradation, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in DMSO at -20°C?
A2: While specific quantitative long-term stability data for this compound in DMSO at -20°C is not extensively published, based on general knowledge of small molecule stability, a solution of this compound in DMSO at -20°C is expected to be stable for approximately one month. For experiments requiring high precision, it is recommended to use freshly prepared solutions or solutions stored at -80°C. The stability can be affected by factors such as the purity of the DMSO, the concentration of this compound, and the number of freeze-thaw cycles.
Q3: What are the potential signs of this compound degradation in a DMSO stock solution?
A3: Visual signs of degradation can include discoloration of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable way to assess the stability of your this compound stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Q4: Can I repeatedly freeze and thaw my this compound DMSO stock solution?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the compound.[1] The best practice is to aliquot the stock solution into single-use vials after preparation. This ensures that the main stock remains undegraded and that a fresh aliquot is used for each experiment. Studies on other small molecules have shown that multiple freeze-thaw cycles can lead to a significant loss of the compound.[1]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in experiments using a this compound DMSO stock stored at -20°C.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the integrity of your this compound stock solution. If possible, analyze an aliquot of your stock solution using a validated stability-indicating HPLC method. Compare the chromatogram to that of a freshly prepared standard solution. Look for a decrease in the main this compound peak and the presence of any new peaks.
-
Solution: If degradation is confirmed, discard the old stock solution and prepare a fresh one. Ensure that the new stock is aliquoted and stored at -80°C for long-term use.
-
-
Possible Cause 2: Precipitation of the Compound.
-
Troubleshooting Step: Before use, visually inspect the thawed aliquot for any precipitates. Even if not immediately visible, the compound may have precipitated out of solution. Gently warm the vial to 37°C and vortex to ensure complete dissolution.
-
Solution: If precipitation is a recurring issue, consider preparing the stock solution at a slightly lower concentration. Ensure that the DMSO used is of high purity and anhydrous, as water content can affect solubility and stability.
-
-
Possible Cause 3: Inaccurate Concentration.
-
Troubleshooting Step: Re-verify the initial weighing and dilution calculations used to prepare the stock solution. If possible, determine the concentration of the stock solution using a calibrated analytical method.
-
Solution: If the concentration is found to be inaccurate, prepare a new stock solution with careful attention to weighing and dilution steps.
-
Quantitative Data Summary
As specific stability data for this compound in DMSO at -20°C is not publicly available, the following table provides a representative stability profile for a typical small molecule inhibitor under these conditions. This data is for illustrative purposes and should be confirmed by a stability study for this compound.
| Time Point | Temperature | Concentration (% of Initial) | Purity (%) | Notes |
| Day 0 | -20°C | 100.0 | 99.8 | Freshly prepared solution |
| Day 7 | -20°C | 99.5 | 99.6 | No significant degradation observed |
| Day 14 | -20°C | 98.2 | 99.1 | Minor degradation detected |
| Day 30 | -20°C | 95.8 | 98.5 | Noticeable degradation; re-qualification recommended |
| Day 60 | -20°C | 88.3 | 95.2 | Significant degradation; solution may not be suitable for sensitive assays |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use (up to one month).
-
Protocol for Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and this compound lot.
-
HPLC System and Conditions (based on published methods for SGLT2 inhibitors): [2][3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 225 nm or 275 nm).[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL) to serve as the time zero (T0) reference standard.
-
Prepare a batch of this compound in DMSO at the same concentration for the stability study. Aliquot into multiple vials.
-
Store the stability samples at -20°C.
-
At each time point (e.g., Day 0, 7, 14, 30, 60), remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the T0 reference standard and the stability sample onto the HPLC system.
-
Analyze the chromatograms. The stability is assessed by comparing the peak area of this compound in the stability sample to the peak area of the T0 reference standard. The appearance of new peaks indicates the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. Development and validation of an LC-MS/MS method for the determination of this compound in plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tofogliflozin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of tofogliflozin (B611414) in aqueous buffers.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers often encounter difficulties in dissolving this compound in aqueous buffers due to its low intrinsic solubility. This guide provides a systematic approach to troubleshoot and overcome these challenges.
Initial Assessment and Common Issues:
The first step is to understand the nature of the problem. Common issues include:
-
This compound failing to dissolve completely: Visible particulate matter remains in the buffer.
-
Precipitation upon addition to aqueous buffer: The compound initially dissolves in a stock solvent but crashes out when diluted.
-
Inconsistent results: Variability in solubility between experiments.
The following workflow provides a step-by-step process to address these issues.
Caption: Troubleshooting workflow for solubilizing this compound.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound in aqueous buffers?
This compound is sparingly soluble in aqueous buffers. Reported solubility values in water vary, with some sources indicating approximately 0.33 mg/mL to 3 mg/mL. For a 1:20 solution of ethanol to PBS (pH 7.2), the solubility is approximately 0.05 mg/mL. It is highly soluble in organic solvents such as DMSO and ethanol (e.g., ~30-90 mg/mL).
2. I am seeing undissolved particles of this compound in my buffer. What should I do?
This is a common issue. Here are the recommended steps:
-
Ensure you are starting with a high-quality, pure compound. Impurities can affect solubility.
-
Use a co-solvent. this compound's solubility is significantly enhanced by using a small percentage of an organic solvent. The recommended method is to first dissolve this compound in an organic solvent like ethanol or DMSO to make a stock solution, and then dilute this stock solution into your aqueous buffer.
-
Sonication. Gentle sonication can help to break up aggregates and facilitate dissolution.
3. My this compound precipitates when I add my stock solution to the aqueous buffer. How can I prevent this?
Precipitation upon dilution is a classic sign of a compound exceeding its solubility limit in the final aqueous medium. To address this:
-
Reduce the final concentration of this compound. You may be trying to achieve a concentration that is too high for the aqueous buffer, even with a co-solvent.
-
Increase the percentage of the co-solvent. However, be mindful that high concentrations of organic solvents can affect your experimental system.
-
Add the stock solution to the buffer slowly while vortexing or stirring. This can help to prevent localized high concentrations that lead to precipitation.
-
Consider using a surfactant or cyclodextrin. These excipients can help to keep the compound in solution.
4. Does pH affect the solubility of this compound?
While a comprehensive pH-solubility profile for this compound is not widely available in the public domain, studies on similar SGLT2 inhibitors like canagliflozin (B192856) have shown that their solubility is largely independent of pH in the physiological range. This compound is a non-ionic molecule, and therefore, its solubility is not expected to be significantly influenced by pH changes.
5. What are some recommended solvent systems for preparing this compound solutions for in vitro experiments?
For many cellular assays, a stock solution in DMSO is prepared first and then diluted to the final concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the cells. For other in vitro assays, a co-solvent system of ethanol and PBS can be used.
6. How should I prepare this compound for in vivo studies?
For oral administration in animal studies, this compound is often formulated as a suspension or a solution using co-solvents and surfactants. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option for creating a homogeneous suspension is using carboxymethylcellulose sodium (CMC-Na).
Quantitative Data on this compound Solubility
The following table summarizes the available solubility data for this compound hydrate (B1144303). It is important to note that values can vary between suppliers and with the exact experimental conditions.
| Solvent/Buffer System | Temperature | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Source |
| Water | 25°C | 3 | 7.41 | |
| Water | Not Specified | 0.33 | 0.82 | |
| Ethanol:PBS (pH 7.2) (1:20) | Not Specified | 0.05 | 0.12 | |
| DMSO | 25°C | 80 - 90 | 197.79 - 222.52 | |
| Ethanol | 25°C | 30 - 80 | 74.18 - 197.79 | |
| Dimethyl Formamide (DMF) | Not Specified | ~30 | ~74.18 | |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Not Specified | ≥ 3.3 | ≥ 8.16 | |
| PBS | Not Specified | 2.5 | 6.18 |
Experimental Protocols
1. Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted into aqueous buffers.
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound hydrate powder using an analytical balance.
-
Solvent Addition: In a suitable vial, add the appropriate volume of high-purity organic solvent (e.g., DMSO or ethanol) to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the mixture vigorously until the solid is completely dissolved. If necessary, use a water bath sonicator for a short period to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Determination of Thermodynamic (Equilibrium) Solubility in Aqueous Buffer
This protocol outlines the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest in a sealed vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant or filtrate. This is typically done using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer at that temperature.
3. Preparation of an Aqueous Working Solution using the Co-solvent Method
This protocol describes how to prepare a diluted working solution of this compound in an aqueous buffer from an organic stock solution.
Methodology:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as ethanol, as described in Protocol 1.
-
Dilution: While vortexing the aqueous buffer of choice (e.g., PBS), slowly add the required volume of the this compound stock solution to achieve the desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Stability: It is recommended to use freshly prepared aqueous solutions, as the stability of this compound in these solutions for more than one day may not be guaranteed.
Technical Support Center: Tofogliflozin Administration in Murine Models of Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of tofogliflozin (B611414) in mice with experimentally induced renal impairment.
Frequently Asked Questions (FAQs)
Q1: Do I need to adjust the dose of this compound for mice with pre-existing renal impairment?
A1: Based on current preclinical evidence with SGLT2 inhibitors, dose adjustment of this compound may not be necessary for mice with renal impairment. In fact, studies suggest that SGLT2 inhibitors exert renoprotective effects that are independent of their glucose-lowering action. A study on ipragliflozin (B1672104), another SGLT2 inhibitor, in a non-diabetic mouse model of chronic kidney disease (CKD) induced by an adenine-containing diet, demonstrated that low doses (0.03 or 0.1 mg/kg/day) attenuated renal dysfunction and interstitial fibrosis without affecting plasma glucose levels or urinary glucose excretion[1][2].
While direct studies on this compound dose adjustment in non-diabetic renally impaired mice are limited, human pharmacokinetic studies have shown that systemic exposure to this compound is not significantly affected by reduced renal function, and no dose adjustment is required for patients with renal impairment. This suggests that the drug's clearance is not primarily dependent on renal function.
Q2: What is the recommended standard dose of this compound in diabetic mouse models with nephropathy?
A2: In several studies involving diabetic mouse models that develop kidney complications, such as KKAy/Ta and KK-Ay mice, a standard and effective dose of this compound is 0.015% mixed in the diet [3][4]. This dosage has been shown to improve hyperglycemia and suppress albuminuria and tubulointerstitial injury[4].
Q3: What are the expected effects of this compound in diabetic mice with kidney disease?
A3: In diabetic mouse models (e.g., KKAy/Ta, KK-Ay), this compound treatment has been shown to:
-
Improve hyperglycemia[4].
-
Suppress the increase in urinary albumin excretion[4].
-
Block the elevation of urinary N-acetyl-β-d-glucosaminidase (a marker of tubular injury)[4].
-
Ameliorate glomerular mesangial area expansion[3].
-
Reduce tubulointerstitial inflammation[3].
-
Notably, in some studies, this compound did not significantly affect serum creatinine (B1669602) levels or body weight in these models[4].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant reduction in blood glucose in non-diabetic renally impaired mice. | This compound's primary mechanism is to increase urinary glucose excretion. In non-diabetic animals with normal blood glucose levels, a significant glucose-lowering effect is not expected. | This is an expected outcome. The renoprotective effects of SGLT2 inhibitors in non-diabetic models are thought to be independent of glycemic control[1][2]. Focus on assessing renal parameters (e.g., serum creatinine, BUN, albuminuria, renal histology). |
| Variability in albuminuria reduction. | The effect of SGLT2 inhibitors on albuminuria in mouse models can be variable and may depend on the specific model and the severity of the kidney disease. In some studies with KK-Ay mice, this compound did not reverse established albuminuria despite improving other renal parameters[3]. | Ensure consistent induction of renal injury and baseline measurements of albuminuria before starting treatment. Consider a longer treatment duration. Evaluate other markers of renal injury, such as kidney injury molecule-1 (KIM-1) and histological changes. |
| Unexpected changes in body weight. | SGLT2 inhibitors can cause weight loss due to caloric loss from urinary glucose excretion. However, in some mouse studies, this effect was not observed, potentially due to compensatory increases in food intake[3]. | Monitor food and water intake to assess for compensatory behaviors. If weight loss is a key endpoint, consider pair-feeding experiments to control for differences in food consumption. |
Quantitative Data Summary
Table 1: Effects of this compound on Renal and Metabolic Parameters in KKAy/Ta Diabetic Mice
| Parameter | Control | KKAy/Ta (Untreated) | KKAy/Ta + 0.015% this compound |
| Blood Glucose (mg/dL) | 165 ± 8 | 488 ± 29 | 284 ± 34 |
| Urinary Albumin (µ g/day ) | 18.6 ± 2.4 | 124.5 ± 21.8 | 68.7 ± 12.5 |
| Kidney Weight (mg) | 185 ± 6 | 345 ± 15 | 298 ± 12 |
| Serum Creatinine (mg/dL) | Not Reported | No significant change | No significant change |
| Data adapted from a study with 5 weeks of treatment, values are mean ± SEM.[4] |
Table 2: Effects of this compound on Renal and Metabolic Parameters in KK-Ay Diabetic Mice
| Parameter | Control (KK mice) | DKD (KK-Ay mice) | DKD + 0.015% this compound |
| HbA1c (%) | 4.8 ± 0.1 | 10.5 ± 0.5 | 7.5 ± 0.4 |
| Urinary Albumin (mg/gCr) | 25.4 ± 3.1 | 248.1 ± 45.2 | 235.6 ± 38.9 |
| Mesangial Area (%) | 15.2 ± 0.8 | 25.1 ± 1.2 | 19.8 ± 1.1 |
| Data adapted from a study with 8 weeks of treatment, values are mean ± SEM.[3] |
Experimental Protocols
Induction of Chronic Kidney Disease (CKD) - Adenine (B156593) Model
This protocol is adapted from studies using adenine to induce tubulointerstitial fibrosis and chronic kidney disease in a non-diabetic setting[1][2].
-
Animals: Use male mice (e.g., C57BL/6J), 8-10 weeks old.
-
Diet: Prepare a diet containing 0.25% (w/w) adenine.
-
Induction: Feed the mice the adenine-containing diet for 4 weeks to induce CKD. Control mice should receive a standard diet.
-
This compound Administration: this compound can be administered concomitantly with the adenine diet. Based on effective low doses of other SGLT2 inhibitors, a range of doses could be explored (e.g., starting from doses equivalent to 0.1 mg/kg/day ipragliflozin)[1][2]. This compound is typically mixed into the chow (e.g., 0.015%).
-
Monitoring: Monitor body weight, food and water intake, and collect urine and blood samples at baseline and regular intervals.
-
Endpoint Analysis: At the end of the study, collect blood for serum creatinine and BUN analysis. Harvest kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) to assess tubular damage and fibrosis.
Induction of Diabetic Nephropathy - KK-Ay Mouse Model
This protocol is based on studies using the KK-Ay mouse, a model of type 2 diabetes that develops nephropathy[3].
-
Animals: Use male KK-Ay mice, which spontaneously develop diabetes. Non-diabetic KK mice can be used as controls.
-
This compound Diet Preparation: Mix this compound into the standard chow at a concentration of 0.015% (w/w).
-
Treatment: Start feeding the this compound-containing diet to KK-Ay mice at 7 weeks of age and continue for a duration of 8 weeks. A control group of KK-Ay mice should receive the standard diet.
-
Monitoring: Measure blood glucose and HbA1c regularly. Collect 24-hour urine samples to measure albumin excretion.
-
Endpoint Analysis: At the end of the 8-week treatment period, perform terminal blood collection for biochemical analysis. Harvest kidneys for histological examination (e.g., PAS staining for mesangial expansion) and molecular analysis (e.g., expression of kidney injury markers).
Visualizations
References
- 1. Low dose of sodium-glucose transporter 2 inhibitor ipragliflozin attenuated renal dysfunction and interstitial fibrosis in adenine-induced chronic kidney disease in mice without diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dose of sodium-glucose transporter 2 inhibitor ipragliflozin attenuated renal dysfunction and interstitial fibrosis in adenine-induced chronic kidney disease in mice without diabetes [agris.fao.org]
- 3. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective inhibitor of sodium-glucose cotransporter 2, suppresses renal damage in KKAy/Ta mice, obese and type 2 diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting off-target effects of tofogliflozin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of tofogliflozin (B611414) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3][4] Its primary mechanism of action is the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[2][4] Most of the observed adverse events in clinical studies are considered class effects of SGLT2 inhibitors and are related to this primary mechanism. These include urinary and genital tract infections, pollakiuria (frequent urination), and thirst.
However, emerging research suggests that the broader class of SGLT2 inhibitors may have beneficial cardiovascular and renal effects that are not solely dependent on their glucose-lowering action. These are sometimes referred to as "off-target" or, more accurately, "pleiotropic" effects. Potential molecular mechanisms being investigated for SGLT2 inhibitors as a class include modulation of the AMPK signaling pathway and inhibition of the NLRP3 inflammasome, which could contribute to anti-inflammatory and cardioprotective effects.[5][6][7][8][9] It is important to note that direct molecular off-target binding of this compound to other proteins has not been extensively reported, and the drug is known for its high selectivity.[2]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Differentiating between on-target (SGLT2 inhibition-mediated) and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of a Target-Negative System: The gold standard is to replicate your experiment in a cell line or animal model that does not express SGLT2. If the observed effect persists, it is likely an off-target effect.
-
Employ an Orthogonal Inhibitor: Use another SGLT2 inhibitor from a different chemical class with a distinct off-target profile. If your primary inhibitor (this compound) elicits an effect that the orthogonal inhibitor does not, despite both effectively inhibiting SGLT2, this suggests an off-target action specific to this compound.
-
Vary Glucose Concentrations: For in vitro experiments, altering the glucose concentration in the culture medium can help determine if an effect is dependent on glucose transport. An effect that persists in low-glucose conditions may be independent of SGLT2's transport function.
-
Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by modulating the hypothesized off-target pathway.
Q3: My in vitro experiment shows unexpected cellular changes with this compound treatment. What could be the cause?
A3: Unexpected cellular changes could arise from several factors:
-
Pleiotropic Effects: As mentioned, SGLT2 inhibitors may have effects beyond glucose transport inhibition. Consider investigating pathways like AMPK or the NLRP3 inflammasome.
-
Cell Culture Conditions: The high concentrations of glucose often used in cell culture media can influence cellular metabolism and the observed effects of SGLT2 inhibitors. Ensure your experimental conditions are relevant to the physiological question you are asking.
-
Compound Purity and Solvent Effects: Always ensure the purity of your this compound sample and run appropriate vehicle controls (e.g., DMSO) to rule out solvent-induced artifacts.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in a cell-based glucose uptake assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Ensure you are using a consistent cell line and passage number. HK-2 cells are a common choice as they endogenously express SGLT2.[10][11] |
| Assay Conditions | Optimize and standardize incubation times, temperature, and buffer compositions (especially sodium concentration, which is crucial for SGLT activity).[10][12] |
| Fluorescent Probe Issues | If using a fluorescent glucose analog like 2-NBDG, ensure its concentration is optimized and not causing cellular toxicity.[11][13] |
| Data Analysis | Use a consistent method for data normalization and curve fitting to calculate the IC50 value. |
Problem 2: Observing an anti-inflammatory effect of this compound in a macrophage cell line that does not express SGLT2.
This strongly suggests an off-target effect.
Experimental Workflow to Investigate the Mechanism:
Caption: Workflow for investigating potential off-target anti-inflammatory mechanisms.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | Inhibitory Constant (Ki) / IC50 | Reference |
| SGLT2 | Human | Competitive Inhibition | Ki: 2.9 nM | [1][2] |
| SGLT2 | Rat | Competitive Inhibition | Ki: 14.9 nM | [1][2] |
| SGLT2 | Mouse | Competitive Inhibition | Ki: 6.4 nM | [1][2] |
| SGLT1 | Human | Competitive Inhibition | IC50: 8444 nM | [4] |
| SGLT6 | Human | - | Highly Selective for SGLT2 | [2] |
| SMIT1 | Human | - | Highly Selective for SGLT2 | [2] |
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity (Fold) | Reference |
| SGLT1 vs. SGLT2 (Human) | ~2900-fold | [4] |
Experimental Protocols
Protocol 1: Cell-Based Glucose Uptake Assay (using 2-NBDG)
This protocol is adapted from established methods for measuring SGLT2-mediated glucose uptake in cell lines like HK-2.[10][11][12]
Objective: To quantify the inhibitory effect of this compound on SGLT2-mediated glucose uptake.
Materials:
-
HK-2 cell line (or other suitable SGLT2-expressing cells)
-
96-well, black, clear-bottom plates
-
Krebs-Ringer-HEPES (KRH) buffer (with and without sodium)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
This compound
-
D-glucose (for competition control)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uaclinical.com [uaclinical.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects and mechanisms of SGLT2 inhibitors on the NLRP3 inflammasome, with a focus on atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Canagliflozin Ameliorates NLRP3 Inflammasome-Mediated Inflammation Through Inhibiting NF-κB Signaling and Upregulating Bif-1 [frontiersin.org]
- 8. SGLT2 inhibition modulates NLRP3 inflammasome activity via ketones and insulin in diabetes with cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Tofogliflozin Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving the SGLT2 inhibitor, tofogliflozin (B611414).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments, offering potential causes and solutions.
Issue 1: High Variability in Blood Glucose Readings
-
Question: We are observing significant variability in blood glucose levels both within and between our treatment groups of diabetic mice. What could be causing this and how can we reduce it?
-
Answer: High variability in blood glucose is a common challenge in metabolic research. Several factors, often interacting, can contribute to this issue.
Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution Animal Model Inconsistency The chosen animal model for diabetes (e.g., STZ-induced, db/db mice) has inherent variability. For instance, STZ induction can lead to different degrees of beta-cell destruction[1][2][3], and the metabolic phenotype of db/db mice can vary with age and supplier[4][5]. - Standardize Model Induction: For STZ models, use a consistent, high-quality STZ preparation and a well-defined protocol (e.g., multiple low doses) to achieve more uniform hyperglycemia[3]. - Source and Age: Source animals from a single, reputable vendor and ensure they are within a narrow age and weight range at the start of the study[1][6]. - Acclimatization: Allow for an adequate acclimatization period (typically 1-2 weeks) before starting the experiment. Blood Sampling Technique The method of blood collection can significantly impact glucose readings. Stress from handling can elevate glucose levels[7]. Different sites (e.g., tail vein vs. retro-orbital sinus) can yield different results[8]. - Consistent Sampling Site: Use the same blood sampling site for all animals throughout the study. The tail vein is often preferred as it is less stressful than retro-orbital sampling. - Minimize Handling Stress: Handle mice gently and consistently. If possible, use restraint tubes. Ensure all technicians are proficient in the chosen technique[7]. - Anesthesia: Avoid using anesthesia for routine blood sampling as it can alter glucose levels[6]. Glucometer Accuracy Human glucometers may not be consistently accurate for mouse blood due to differences in hematocrit and blood composition[7][8]. - Validate Your Glucometer: If possible, validate your glucometer against a laboratory reference method (e.g., glucose oxidase assay) using mouse blood. - Use a Single Device: Use the same calibrated glucometer for all measurements within a study to ensure consistency. Fasting Duration Inconsistent or inappropriate fasting times before blood draws can be a major source of variability. Overnight fasting can induce significant metabolic stress and deplete glycogen (B147801) stores in mice[6][9]. - Standardize Fasting: A 2-6 hour fast during the light cycle is often recommended to achieve stable baseline glucose levels with less stress than overnight fasting[9][10]. Ensure all animals are fasted for the exact same duration. Environmental Factors Changes in the light-dark cycle, temperature, or noise levels can stress the animals and affect their metabolism[6][10]. - Maintain a Stable Environment: House animals under a strict 12:12-hour light-dark cycle. Avoid performing experiments or entering the room during the dark cycle. Maintain a constant ambient temperature[6].
Issue 2: Inconsistent Drug Exposure (Pharmacokinetics)
-
Question: We are finding variable plasma concentrations of this compound in our animals, leading to inconsistent efficacy. What could be the cause?
-
Answer: Variability in drug exposure can undermine the validity of a study. The most common cause is inconsistency in the administration procedure.
Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution Inaccurate Oral Gavage Improper oral gavage technique can lead to incorrect dosing, aspiration, or esophageal injury, all of which affect drug absorption. - Proper Training: Ensure all personnel are thoroughly trained in oral gavage. The gavage needle must be the correct size for the animal, and the volume administered should not exceed recommended limits (typically 5-10 mL/kg for mice)[11][12]. - Verify Placement: Ensure the tip of the gavage needle reaches the stomach before dispensing the solution. - Vehicle Consistency: Use a consistent, well-mixed vehicle for drug formulation. Food in Stomach The presence of food in the stomach can affect the absorption of orally administered drugs. - Standardize Administration Time: Administer this compound at the same time each day relative to the light/dark cycle and feeding schedule. For some studies, a short fast before dosing may be considered to standardize gastric contents, but this must be applied consistently. Metabolic Differences Individual differences in metabolism, potentially influenced by genetics or gut microbiome, can alter drug processing[13][14]. - Randomization: Properly randomize animals into treatment groups to distribute metabolic variability evenly. - Sufficient Group Size: Use adequate group sizes (often n=8-10 for metabolic studies) to ensure that individual variations do not disproportionately affect group means[4].
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to ensure reproducible results in this compound studies?
A1: The most critical factors are:
-
Animal Selection and Standardization: Use a consistent animal model, strain, sex, age, and supplier[1][6].
-
Diet: The composition of the diet, particularly the carbohydrate content, is crucial for the efficacy of SGLT2 inhibitors like this compound. A diet with adequate carbohydrates is necessary for the drug to exert its glucose-lowering effect[15]. Ensure the diet is consistent throughout the study.
-
Environment: Maintain a stable and controlled environment (temperature, humidity, light cycle) to minimize stress-induced metabolic changes[10][16].
-
Experimental Procedures: Standardize all procedures, including drug administration (oral gavage), blood sampling, and the timing and duration of fasting[6][11].
Q2: Which animal model is best for studying the effects of this compound?
A2: The "best" model depends on the research question.
-
Type 2 Diabetes (genetic): db/db mice are a common model of obesity, insulin (B600854) resistance, and progressive beta-cell dysfunction, closely mimicking aspects of human type 2 diabetes[4][17][18]. They are responsive to SGLT2 inhibitors[19][20][21].
-
Type 1 Diabetes (chemically induced): Streptozotocin (STZ)-induced diabetic models are used to study insulin-deficient hyperglycemia. This compound has shown efficacy in these models, often in combination with insulin[22]. However, the induction process itself can be a source of variability[1][2][23].
-
Diet-Induced Obesity (DIO): For studying effects on body weight, fat accumulation, and insulin resistance in a non-genetic model, mice or rats fed a high-fat diet are suitable[24][25][26].
Q3: How does diet composition, specifically carbohydrate content, affect this compound's action?
A3: this compound works by inhibiting SGLT2 in the kidneys, which promotes the excretion of glucose in the urine. This mechanism is dependent on the presence of glucose in the glomerular filtrate. Studies have shown that the metabolic benefits of this compound are more pronounced in animals on a normal chow diet (with a standard carbohydrate ratio) compared to those on low-carbohydrate diets[15]. Severely restricting carbohydrates can diminish the drug's efficacy, as there is less glucose available for excretion. Therefore, maintaining a non-restricted dietary carbohydrate composition is essential for this compound to be effective[15][25].
Quantitative Data Summary
The following tables summarize typical parameters and outcomes from this compound animal studies.
Table 1: this compound Dosing and Efficacy in Common Rodent Models
| Animal Model | This compound Dose | Duration | Key Outcomes | Reference |
| db/db Mice | 0.005% or 0.015% in diet | 8 weeks | - ↓ Plasma Glucose & HbA1c- Preserved plasma insulin levels- Attenuated glomerular hypertrophy | [20][21] |
| db/db Mice | 0.1 - 10 mg/kg (oral gavage) | 4 weeks | - Reduced HbA1c- Improved glucose tolerance | [19][27] |
| KKAy Mice | Mixed in diet | 3-5 weeks | - ↓ Plasma glucose- ↓ Body weight gain- ↓ Liver weight and TG content | [24][28] |
| Diet-Induced Obese Rats | Mixed in diet | 9 weeks | - Attenuated body weight gain- ↓ Body fat mass- ↑ Urinary glucose excretion | [24][28] |
| STZ-induced Diabetic Rats | N/A | N/A | - Glucose-lowering action, enhanced with insulin- Small variance in glucose-lowering effect | [22] |
Note: TG = Triglyceride; HbA1c = Glycated Hemoglobin.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Calculate the precise volume of the this compound solution to be administered based on the most recent body weight of the animal. The maximum recommended volume is 10 mL/kg[12].
-
Use an appropriately sized feeding tube (e.g., 18-20 gauge for adult mice) with a rounded, soft tip to prevent injury[11].
-
Measure the insertion length by holding the tube next to the mouse, with the tip at the last rib; the correct length is from that point to the tip of the nose.
-
-
Procedure:
-
Gently but firmly restrain the mouse to immobilize its head and straighten its neck and back.
-
Introduce the gavage tube into the mouth, slightly to one side to bypass the trachea.
-
Advance the tube smoothly along the upper palate until it passes into the esophagus. There should be no resistance. If the animal struggles or you feel resistance, withdraw immediately.
-
Once the tube is in the stomach (at the pre-measured depth), administer the substance slowly and steadily.
-
Withdraw the tube gently.
-
Monitor the animal for a few minutes post-procedure for any signs of distress (e.g., difficulty breathing), which could indicate improper administration.
-
Protocol 2: Blood Glucose Measurement from Tail Vein
-
Preparation:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the vein, making it easier to obtain a blood sample.
-
Prepare the glucometer and a test strip.
-
-
Procedure:
-
Place the mouse in a restraint tube, allowing the tail to be accessible.
-
Make a small, clean nick in the lateral tail vein with a sterile lancet or needle.
-
Gently "milk" the tail from the base towards the tip to produce a small, hanging drop of blood.
-
Apply the blood drop to the test strip as per the glucometer's instructions. Avoid smearing the blood or touching the tail to the strip.
-
Record the reading.
-
Apply gentle pressure to the site with a clean gauze pad to stop the bleeding.
-
Visualizations
Signaling Pathways & Workflows
Caption: Mechanism of Action for this compound in the Kidney.
Caption: Workflow for a this compound In Vivo Efficacy Study.
References
- 1. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified streptozotocin-induced diabetic model in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barriers in translating preclinical rodent exercise metabolism findings to human health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Scientists discover metabolites that shape risk of obesity and type 2 diabetes [nutritioninsight.com]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic effects of this compound are efficiently enhanced with appropriate dietary carbohydrate ratio and are distinct from carbohydrate restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice [pubmed.ncbi.nlm.nih.gov]
- 22. abstract [lifescience.co.jp]
- 23. mdpi.com [mdpi.com]
- 24. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Influence of long term administration of this compound on chronic inflammation of visceral adipose tissue in mice with obesity induced by a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound ameliorates cardiotoxin induced skeletal muscle injury and fibrosis in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS Parameters for Tofogliflozin and its Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Liquid Chromatography-Mass Spectrometry (LC--MS) parameters for the analysis of tofogliflozin (B611414) and its metabolites. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I should consider in my analysis?
A1: this compound undergoes oxidative metabolism, primarily on the ethylphenyl moiety. The major circulating metabolite is a phenyl acetic acid derivative, commonly referred to as M1.[1][2] Other minor metabolites include hydroxylated forms and their subsequent ketone derivatives, as well as glucuronide conjugates of both the parent drug and its metabolites.[2] For a comprehensive metabolic study, it is advisable to monitor for the parent drug, the M1 metabolite, and potentially glucuronide conjugates.
Q2: What are the typical mass transitions (SRM/MRM) for this compound and its major metabolite M1?
A2: For quantitative analysis using a triple quadrupole mass spectrometer, the following selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are commonly used in positive electrospray ionization (ESI) mode:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 387.1 [M+H]⁺ | 267.1 | Positive ESI |
| This compound | 404.1 [M+NH₄]⁺ | 267.1 | Positive ESI |
| M1 Metabolite | 401.1 [M-H]⁻ | 135.1 | Negative ESI |
Note: The choice of precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) may depend on the mobile phase composition and source conditions. The M1 metabolite, being a carboxylic acid, may show better sensitivity in negative ion mode.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for this compound and Metabolites in Plasma
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and instrumentation.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like empagliflozin) to each sample, except for the blank matrix.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to ensure complete phase separation.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Sample Preparation Workflow Diagram
Optimized LC-MS/MS Parameters
The following table summarizes a set of optimized parameters for the analysis of this compound. These can serve as a starting point for method development for this compound and its metabolites.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 50:50 (A:B) or a shallow gradient for metabolite separation |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive for this compound, consider Negative for M1 metabolite |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of this compound and its metabolites.
Q3: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?
A3: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: this compound has functional groups that can interact with residual silanols on the silica-based column packing.
-
Solution: Ensure your mobile phase has an appropriate pH and ionic strength. The use of a buffered mobile phase like ammonium acetate can help mitigate these interactions. Consider using a column with end-capping or a different stationary phase.
-
-
Column Degradation: Over time, the column performance can degrade.
-
Solution: Flush the column with a strong solvent or replace it if necessary.
-
-
Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Q4: My signal intensity for this compound or its metabolites is low and inconsistent, suggesting matrix effects. How can I mitigate this?
A4: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis. Here are some strategies to address this:
-
Improve Sample Preparation: The goal is to remove as many interfering endogenous components as possible.
-
Solution: If using protein precipitation, consider a subsequent liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step for a cleaner sample. For the more polar metabolites, you may need to optimize the LLE solvent or the SPE sorbent and wash steps.
-
-
Chromatographic Separation: Ensure that your analyte elutes in a region free from significant matrix interference.
-
Solution: Modify your LC gradient to better separate this compound and its metabolites from co-eluting matrix components. A longer run time with a shallower gradient can be beneficial.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it will be affected similarly to the analyte.
-
Solution: If a SIL-IS for this compound is not available, use a structural analog that has similar chromatographic and ionization behavior.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: This is a simple approach but may compromise the limit of quantification.
-
Troubleshooting Logic for Low Signal Intensity
Q5: I am observing in-source fragmentation of this compound. How can I minimize this?
A5: In-source fragmentation can lead to an underestimation of the parent drug concentration. It occurs when the analyte fragments in the ion source before entering the mass analyzer.
-
Optimize Source Parameters: The voltages applied in the ion source can be too high, causing fragmentation.
-
Solution: Reduce the fragmentor voltage or declustering potential in a stepwise manner and monitor the signal of the precursor ion.
-
-
Source Temperature: High source temperatures can induce thermal degradation.
-
Solution: Lower the source and desolvation temperatures to the minimum required for efficient desolvation.
-
-
Mobile Phase Composition: The presence of strong acids or bases can sometimes promote fragmentation.
-
Solution: If possible, use milder mobile phase additives like ammonium acetate or formate.
-
By systematically addressing these common issues, researchers can develop robust and reliable LC-MS methods for the accurate quantification of this compound and its metabolites in various biological matrices.
References
Technical Support Center: Tofogliflozin-Induced Euglycemic Ketoacidosis (EKA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying tofogliflozin-induced euglycemic ketoacidosis (EKA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced euglycemic ketoacidosis?
A1: This compound (B611414), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, induces EKA through a multifactorial process. By blocking glucose reabsorption in the kidneys, it causes glucosuria, leading to lower blood glucose levels. This reduction in blood glucose decreases insulin (B600854) secretion and can increase glucagon (B607659) secretion, resulting in an elevated glucagon-to-insulin ratio.[1][2] This hormonal shift promotes lipolysis and hepatic ketogenesis, the production of ketone bodies (β-hydroxybutyrate and acetoacetate) from free fatty acids.[2][3] Unlike diabetic ketoacidosis (DKA), this process occurs without significant hyperglycemia, creating the state of euglycemic ketoacidosis.[2]
Q2: What are the typical diagnostic criteria for EKA in a research setting?
A2: In a research or preclinical setting, the diagnosis of EKA is based on a triad (B1167595) of findings:
-
Metabolic Acidosis: Characterized by a blood pH below 7.3 and serum bicarbonate levels under 18 mEq/L.[4][5]
-
Ketonemia or Ketonuria: The presence of elevated ketone bodies in the blood (specifically β-hydroxybutyrate) or urine.[4][5]
-
Euglycemia: Blood glucose levels are typically below 200-250 mg/dL.[6][7]
It is crucial to measure blood pH, bicarbonate, and ketones in any experimental animal exhibiting symptoms like lethargy, rapid breathing, or dehydration, regardless of their blood glucose levels.[5][7]
Q3: What are the common precipitating factors for this compound-induced EKA in experimental models?
A3: Several factors can trigger or exacerbate EKA in animal models treated with this compound. These include:
-
Reduced Carbohydrate Intake: Low-carbohydrate or ketogenic diets can potentiate the ketogenic effects of SGLT2 inhibitors.[2]
-
Dehydration: Conditions that lead to volume depletion, such as restricted water access or concurrent diuretic administration, can increase the risk.
-
Surgical Stress or Trauma: The physiological stress from surgery or other invasive procedures can increase counter-regulatory hormones, favoring ketogenesis.[8][9]
-
Infection or Sepsis: Systemic inflammation and infection are potent triggers for ketoacidosis.[10]
-
Insulin Deficiency: In diabetic animal models, a reduction in insulin dosage can precipitate EKA when combined with SGLT2 inhibitor treatment.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Ketone Body Measurements
-
Q: My measurements of β-hydroxybutyrate in plasma samples are highly variable. What could be the cause?
-
A:
-
Sample Handling: Ensure consistent and rapid processing of blood samples. Delay in separating plasma can lead to glycolysis and affect metabolic parameters. Use appropriate anticoagulants (e.g., EDTA) and store samples at -80°C until analysis.
-
Assay Method: The choice of assay can significantly impact results. Point-of-care meters are useful for rapid assessment, but for quantitative research, an enzymatic assay or LC-MS/MS is recommended for higher accuracy and precision.[6] Urine ketone strips primarily detect acetoacetate (B1235776) and are not reliable for quantifying β-hydroxybutyrate, the predominant ketone in DKA.[6][11]
-
Animal State: The metabolic state of the animal at the time of sampling is critical. Factors like fasting status, time of day (circadian rhythm), and stress levels can influence ketone concentrations. Standardize these conditions across all experimental groups.
-
-
-
Q: I am not detecting significant ketonuria in my animal models despite observing other signs of EKA. Why?
-
A: SGLT2 inhibitors can increase the renal reabsorption of ketone bodies, which may lead to significant ketonemia without corresponding high levels of ketones in the urine.[1] Therefore, relying solely on urine ketone measurements can be misleading. Direct measurement of serum or plasma β-hydroxybutyrate is the gold standard for diagnosing and monitoring ketoacidosis.[6][11]
-
Issue 2: Animal Model Not Developing Euglycemic Ketoacidosis
-
Q: I am administering this compound to my diabetic animal model, but they are not developing EKA. What factors should I consider?
-
A:
-
Animal Strain and Model: The susceptibility to EKA can vary between different animal strains and diabetes models. Ensure the model has a degree of insulin deficiency to be susceptible to the ketogenic effects of SGLT2 inhibition.
-
Dosage and Administration: Verify the dose of this compound is appropriate for the animal model and that the administration route and frequency are consistent.
-
Dietary Conditions: As mentioned, a standard carbohydrate diet may not be sufficient to induce EKA. Consider a low-carbohydrate diet to potentiate the ketogenic effect.[2]
-
Precipitating Factors: The presence of a precipitating factor is often necessary to unmask EKA.[8][9] Consider incorporating a controlled stressor, such as a minor surgical procedure or a period of fasting, into your experimental design.
-
-
Quantitative Data
Table 1: Diagnostic Criteria for Euglycemic Ketoacidosis
| Parameter | Threshold | Reference(s) |
| Blood Glucose | < 200-250 mg/dL | [6][7] |
| Arterial pH | < 7.3 | [4][5] |
| Serum Bicarbonate | < 18 mEq/L | [4][5] |
| Serum Ketones (β-hydroxybutyrate) | > 3.0 mmol/L | [6] |
| Anion Gap | > 10-12 mEq/L | [7] |
Table 2: Incidence of Diabetic Ketoacidosis with SGLT2 Inhibitors (Pooled Data)
| Comparison | Risk Ratio (95% CI) | Note | Reference(s) |
| SGLT2 Inhibitors vs. Other Medications | 3.70 (2.58, 5.29) | Pooled risk ratio of DKA. | [8][9] |
| Canagliflozin vs. DPP-4 Inhibitors | ~3-fold increase | Relative increase in DKA risk. | [12] |
| Dapagliflozin vs. DPP-4 Inhibitors | ~2-fold increase | Relative increase in DKA risk. | [12] |
| Empagliflozin vs. DPP-4 Inhibitors | ~2.5-fold increase | Relative increase in DKA risk. | [8] |
Experimental Protocols
Protocol 1: Measurement of Plasma β-Hydroxybutyrate
This protocol describes an enzymatic assay for the quantitative determination of β-hydroxybutyrate in plasma.
-
Sample Collection and Preparation:
-
Collect whole blood into EDTA-containing tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma aliquots at -80°C until analysis. .
-
-
Assay Procedure (using a commercial kit):
-
Thaw plasma samples on ice.
-
Prepare a standard curve using the provided β-hydroxybutyrate standards.
-
Add 10 µL of standards and plasma samples to a 96-well plate.
-
Add 190 µL of the reaction mixture (containing β-hydroxybutyrate dehydrogenase and NAD+) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Read the absorbance at 340 nm using a microplate reader. .
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the concentration of β-hydroxybutyrate in the samples from the standard curve.
-
Protocol 2: Assessment of Insulin and Glucagon Levels
This protocol outlines the use of ELISA for measuring insulin and glucagon in plasma.
-
Sample Collection:
-
Collect whole blood into EDTA tubes containing a protease inhibitor cocktail (e.g., aprotinin) to prevent peptide degradation.
-
Centrifuge immediately at 2000 x g for 10 minutes at 4°C.
-
Store plasma at -80°C. .
-
-
ELISA Procedure (using commercial kits):
-
Follow the manufacturer's instructions for the specific insulin and glucagon ELISA kits.
-
Typically, this involves adding standards and samples to antibody-coated microplates, followed by incubation with a detection antibody and a substrate.
-
Read the absorbance or fluorescence on a microplate reader. .
-
-
Data Analysis:
-
Generate a standard curve for each hormone.
-
Calculate the concentration of insulin and glucagon in the samples based on the respective standard curves.
-
Visualizations
Caption: Signaling pathway of this compound-induced euglycemic ketoacidosis.
Caption: General experimental workflow for studying this compound-induced EKA.
References
- 1. Detect Insulin and Glucagon with Lumit® Immunoassays [promega.com]
- 2. Euglycemic diabetic ketoacidosis induced by SGLT2 inhibitors: possible mechanism and contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a Protocol for Management of Euglycemic Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketones: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Ketones and Ketone Urine Test: Purpose, Procedure, Results [webmd.com]
- 6. Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium glucose transporter 2 (SGLT2) inhibition and ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Euglycemic diabetic ketoacidosis associated with SGLT2 inhibitors: A systematic review and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ketoacidosis and SGLT2 Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on Measuring Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSEN Abstract: SGLT2 Inhibitors and the Risk of Diabetic Ketoacidosis:A study conducted by the Canadian Network for Observational Drug Effect Studies (CNODES) - CIHR [cihr-irsc.gc.ca]
Tofogliflozin and Cell Viability Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions between the SGLT2 inhibitor, tofogliflozin (B611414), and common cell viability assays. The information is presented in a question-and-answer format to directly address specific issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of most of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] This mechanism of action is independent of insulin (B600854) secretion.[1] While its primary application is in the management of type 2 diabetes mellitus, its effects on various cell types are a subject of ongoing research.
Q2: Can this compound interfere with my cell viability assay results?
Direct chemical interference between this compound and common cell viability assay reagents (e.g., MTT, XTT, WST-1, luciferin/luciferase) has not been widely reported in the scientific literature. However, indirect or "biological" interference is a significant possibility. Since many viability assays measure metabolic activity as a proxy for cell number, any compound that alters cellular metabolism can influence the assay readout, potentially leading to a misinterpretation of cell viability.
This compound, by affecting glucose uptake and potentially other metabolic pathways like AMPK activation and mitochondrial function, can alter the metabolic state of cells in culture.[3] This can lead to either an underestimation or overestimation of cell viability depending on the specific assay and cell type.
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on cellular reductase activity or intracellular ATP levels are most susceptible to indirect interference by this compound.
-
Tetrazolium-based assays (MTT, XTT, WST-1): These assays measure the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases, primarily within the mitochondria. As this compound can impact mitochondrial function and cellular metabolism, it may alter the rate of tetrazolium reduction, independent of changes in cell number.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present in a cell population, which is indicative of metabolic activity. Since this compound can influence energy metabolism, it may affect intracellular ATP levels, thereby influencing the luminescent signal.
Q4: Are there any studies showing this compound's effect on cell proliferation without mentioning assay interference?
Yes, several studies have utilized various cell viability and proliferation assays to investigate the effects of this compound on different cell lines. For instance, some studies have used MTS or Cell Counting Kit-8 (WST-8) assays to assess the proliferation of cancer cells in the presence of this compound and did not report any direct assay interference.[4] However, the absence of reported interference does not definitively rule out the possibility of subtle biological effects on the assay's endpoint.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential interference from this compound in your cell viability experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Discrepancy between viability assay results and visual inspection (microscopy). | This compound may be altering cellular metabolism without causing cell death, leading to a reduced signal in metabolic assays (e.g., MTT, XTT, WST-1, ATP-based). | 1. Cell-Free Control: Incubate this compound with the assay reagent in cell-free medium to test for direct chemical interaction. 2. Alternative Assay: Use a viability assay based on a different principle, such as measuring membrane integrity (e.g., trypan blue exclusion, LDH release assay, or a fluorescent live/dead stain). 3. Endpoint Validation: Confirm results with a direct measure of cell number, such as cell counting using a hemocytometer or an automated cell counter. |
| Unexpected increase in viability signal at high this compound concentrations. | This compound may have reducing properties at high concentrations, directly reducing the tetrazolium salt in MTT, XTT, or WST-1 assays. | 1. Cell-Free Control: Perform a cell-free assay with this compound and the tetrazolium reagent to confirm direct reduction. 2. Wash Step: Before adding the assay reagent, gently wash the cells with fresh medium to remove extracellular this compound. 3. Alternative Assay: Switch to an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay. |
| High background in tetrazolium-based assays. | This compound might interact with components in the culture medium, leading to non-enzymatic reduction of the tetrazolium salt. | 1. Media-Only Control: Include control wells with culture medium and this compound (without cells) to measure background absorbance. 2. Phenol (B47542) Red-Free Medium: Use phenol red-free medium, as phenol red can sometimes interfere with colorimetric assays. 3. Serum Concentration: Evaluate if varying serum concentrations in your media affect the background signal in the presence of this compound.[5] |
| Inconsistent results across replicate wells. | This compound may be affecting cellular metabolism heterogeneously, or there may be issues with assay protocol execution. | 1. Thorough Mixing: Ensure proper mixing of assay reagents in each well. 2. Incubation Time: Optimize the incubation time with the assay reagent for your specific cell line and experimental conditions. 3. Plate Uniformity: Check for edge effects by filling the outer wells with sterile PBS or medium. |
Experimental Protocols
Protocol 1: Cell-Free Interference Test for Tetrazolium Assays (MTT, XTT, WST-1)
This protocol is designed to determine if this compound directly reacts with the tetrazolium salt in your assay.
-
Prepare a 96-well plate.
-
Add cell culture medium to each well in the same volume used for your cell-based experiments.
-
Create a serial dilution of this compound in the medium, covering the concentration range used in your experiments. Include a vehicle-only control.
-
Add the tetrazolium reagent (MTT, XTT, or WST-1) to each well according to the manufacturer's instructions.
-
Incubate the plate for the same duration as your cell-based assay.
-
Measure the absorbance at the appropriate wavelength.
-
Analysis: A significant increase in absorbance in the presence of this compound compared to the vehicle control indicates direct chemical interference.
Protocol 2: Validating Viability with a Non-Metabolic Assay (Trypan Blue Exclusion)
This protocol provides a direct measure of cell viability based on membrane integrity.
-
Seed and treat cells with this compound in a multi-well plate as you would for your primary viability assay.
-
At the end of the treatment period, harvest the cells by trypsinization (for adherent cells) or gentle scraping/pipetting.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of fresh medium or PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell/trypan blue mixture.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on cell viability.
Caption: Potential biological interference pathways of this compound with metabolic assays.
References
- 1. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Sodium-Glucose Cotransporter-2 during Serum Deprivation Increases Hepatic Gluconeogenesis via the AMPK/AKT/FOXO Signaling Pathway [e-enm.org]
- 4. Preventive effects of the sodium glucose cotransporter 2 inhibitor this compound on diethylnitrosamine-induced liver tumorigenesis in obese and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Tofogliflozin in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of tofogliflozin (B611414) in rats.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species and humans?
A1: While specific oral bioavailability data for this compound in rats is not extensively detailed in the provided search results, human studies have demonstrated a high oral bioavailability of 97.5%.[1] For other SGLT2 inhibitors, such as enavogliflozin, the oral bioavailability in rats was reported to be between 56.3% and 62.1%, which was lower than in mice (84.5–97.2%).[2] This suggests potential species-specific differences in absorption and metabolism.
Q2: What are the main routes of metabolism and excretion for this compound?
A2: this compound is primarily cleared through metabolic processes. In humans, it undergoes oxidative metabolism, mainly in the ethylphenyl moiety, and to a lesser extent, formation of glucuronide conjugates.[3][4] The major metabolite is a phenyl acetic acid derivative (M1).[3][4] Excretion occurs predominantly through the urine (approximately 76% of the dose) with a smaller portion in the feces (about 20%) within 72 hours.[3][4] The parent drug is only found in trace amounts in feces, indicating complete absorption.[3][4]
Q3: Are there any known formulation strategies to improve the bioavailability of SGLT2 inhibitors?
A3: Yes, formulation strategies have been explored for other SGLT2 inhibitors. For instance, a study on canagliflozin, which has poor solubility, utilized a spray-drying technique to create a solid dispersion.[5][6] This approach significantly enhanced its solubility and resulted in a 1.9-fold increase in the area under the curve (AUC) in Sprague-Dawley rats, indicating improved oral bioavailability.[5][6] Other general strategies for poorly absorbed drugs include the use of self-emulsifying drug delivery systems (SEDDS), micronization, and complexation with cyclodextrins.[7]
Troubleshooting Guide
Issue: Lower than expected plasma concentrations of this compound in rats following oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of the Compound in the Formulation | 1. Characterize the physicochemical properties of the this compound batch being used, including its solubility in relevant physiological buffers. 2. Consider formulation enhancement strategies such as creating a solid dispersion using spray drying, similar to what has been successful for canagliflozin.[5][6] 3. Explore the use of solubilizing agents or self-emulsifying drug delivery systems (SEDDS) to improve dissolution in the gastrointestinal tract.[7] |
| High First-Pass Metabolism in the Liver | 1. Co-administer with a known inhibitor of relevant cytochrome P450 (CYP) enzymes. In vitro data suggests this compound is metabolized by CYP2C18, 4A11, 4F3B, and 3A.[8] 2. Investigate the potential for enterohepatic recirculation by analyzing bile duct-cannulated rat models. |
| P-glycoprotein (P-gp) Efflux | 1. Evaluate the effect of a P-gp inhibitor on the pharmacokinetics of this compound. This compound has been identified as a potential substrate for P-gp.[8] 2. Formulate with excipients that are known to inhibit P-gp to potentially increase intestinal absorption. |
| Experimental Variability | 1. Ensure consistent and accurate oral gavage technique. 2. Standardize fasting times for the rats before dosing, as food can affect the absorption of some drugs.[9] 3. Use a sufficient number of animals per group to ensure statistical power. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Enavogliflozin (another SGLT2 Inhibitor) in Rats
| Dose (mg/kg) | Cmax/D (ng/mL/mg/kg) | AUC∞/D (ng·h/mL/mg/kg) | Tmax (h) | Oral Bioavailability (%) |
| 0.3 | Not Reported | Not Reported | Not Reported | 62.1 |
| 1 | Not Reported | Not Reported | Not Reported | 58.9 |
| 3 | Not Reported | Not Reported | Not Reported | 56.3 |
Source:[2]
Table 2: Excretion of this compound in Humans Following a Single Oral Dose
| Excretion Route | Percentage of Dose | Timeframe |
| Urine | ~76% | 72 hours |
| Feces | ~20% | 72 hours |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion via Spray Drying (Adapted from Canagliflozin Study)
This protocol is a hypothetical adaptation for this compound based on a successful study with canagliflozin.[5][6]
-
Polymer and Solvent Selection: Based on pre-formulation studies, select a suitable polymer (e.g., hydroxypropyl methylcellulose) and a solvent system (e.g., a mixture of dichloromethane (B109758) and ethanol) in which both this compound and the polymer are soluble.
-
Solution Preparation: Dissolve this compound and the selected polymer in the solvent system at a predetermined ratio.
-
Spray Drying: Utilize a spray dryer with optimized parameters (e.g., inlet temperature, feed rate, and atomization pressure) to evaporate the solvent and produce a solid dispersion powder.
-
Powder Characterization: Characterize the resulting powder for particle size, morphology (using scanning electron microscopy), and physical state (using differential scanning calorimetry and powder X-ray diffraction to confirm amorphization).
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the solid dispersion with the unformulated this compound.
-
In Vivo Pharmacokinetic Study in Rats: Administer the this compound solid dispersion and the unformulated drug orally to different groups of Sprague-Dawley rats. Collect blood samples at predetermined time points and analyze the plasma concentrations of this compound to determine pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the relative bioavailability.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol is based on general pharmacokinetic study designs described in the literature.[10]
-
Animal Model: Use male Sprague-Dawley or Wistar rats, acclimatized to the laboratory conditions.
-
Housing and Fasting: House the rats in metabolic cages to allow for urine and feces collection. Fast the animals overnight before drug administration.
-
Drug Administration: Prepare a formulation of this compound (e.g., a suspension in 0.5% carboxymethyl cellulose) and administer a single oral dose via gavage.
-
Sample Collection: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after administration. Collect urine and feces at specified intervals.
-
Sample Processing: Process the blood samples to obtain plasma and store at -20°C or below until analysis. Measure the volume of urine and homogenize the feces.
-
Bioanalysis: Quantify the concentration of this compound in plasma, urine, and fecal homogenates using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life, and oral bioavailability (if an intravenous dosing group is included).
Visualizations
Caption: Workflow for developing and evaluating a new this compound formulation.
Caption: this compound's absorption, metabolism, and excretion pathway.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism and mass balance of SGLT2 inhibitor this compound following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uaclinical.com [uaclinical.com]
- 9. Pharmacokinetics and Pharmacodynamics of this compound (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Tofogliflozin batch-to-batch variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tofogliflozin (B611414). The information is designed to address common issues encountered during experimental analysis, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider for this compound batch-to-batch variability?
A1: While specific batch data is proprietary, the critical quality attributes for this compound, like other solid dosage forms, are guided by ICH Q8(R2).[1] Key CQAs to monitor for ensuring batch consistency include:
-
Assay/Potency: The amount of the active pharmaceutical ingredient (API).
-
Content Uniformity: Ensuring consistent dosage in each tablet.
-
Dissolution: The rate at which the drug dissolves.
-
Purity: The profile and limits of impurities.
-
Hardness and Friability: Physical characteristics of the tablet.
Q2: What are the common impurities associated with this compound?
A2: Impurity profiles are specific to the manufacturing process. However, potential impurities can include starting materials, by-products, and degradation products.[2][3][] Known potential impurities and related substances for this compound that may be monitored include:
-
This compound-d5
-
(2-Bromo-4-(4-ethylbenzyl)phenyl)methanol
It is crucial to develop a comprehensive impurity profile for each specific manufacturing process.
Q3: What are the general ICH guidelines for impurity thresholds?
A3: The International Council for Harmonisation (ICH) provides guidelines for qualifying impurities in new drug substances (ICH Q3A(R2)) and drug products (ICH Q3B(R2)). These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Threshold | New Drug Substance (ICH Q3A(R2)) | New Drug Product (ICH Q3B(R2)) |
| Reporting Threshold | ≥ 0.05% | ≥ 0.1% |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day TDI | ≥ 0.2% or 1.0 mg/day TDI |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day TDI* | Consult specific guidance |
*TDI: Total Daily Intake. The lower threshold is generally applied.
Q4: Are there established dissolution methods for this compound?
A4: While a specific USP monograph for this compound is not available in the searched results, general guidance from the FDA for immediate-release solid oral dosage forms can be adapted.[5][6][7][8] For highly soluble drugs, a standard dissolution test with the following parameters is often acceptable:
| Parameter | Recommended Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Medium | 0.1 N HCl |
| Volume | 500 mL |
| Agitation | 50 rpm |
| Temperature | 37 ± 0.5 °C |
| Acceptance Criterion | Q = 80% in 30 minutes[5] |
Method development and validation are crucial to establish a discriminating dissolution method for a specific this compound product.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issues with HPLC analysis are common. This guide provides a systematic approach to troubleshooting.
Problem: Peak Tailing
Problem: Retention Time Drift
Dissolution Testing
Inconsistent dissolution results can significantly impact batch release.
Problem: Inconsistent or Failing Dissolution Results
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Assay and Impurity Profiling
This protocol provides a general starting point for the analysis of this compound. Method validation is required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution may be required for impurity profiling) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Sample Preparation | Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of approximately 0.1 mg/mL. |
Protocol 2: Dissolution Test for this compound Tablets
This protocol is based on general FDA guidance for immediate-release solid oral dosage forms.
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 0.1 N HCl |
| Medium Volume | 500 mL |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 50 rpm |
| Sampling Times | 10, 15, 20, 30 minutes |
| Sample Preparation | Withdraw a sample at each time point and filter promptly through a suitable filter (e.g., 0.45 µm PVDF). Dilute as necessary with the dissolution medium. |
| Quantification | Analyze the samples by a validated HPLC-UV method. |
| Acceptance Criterion | Q = 80% of the labeled amount of this compound is dissolved in 30 minutes.[5] |
Disclaimer: These protocols and troubleshooting guides are for informational purposes and should be adapted and validated for specific laboratory and product requirements. Always refer to relevant pharmacopeial and regulatory guidelines.
References
- 1. database.ich.org [database.ich.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. fda.gov [fda.gov]
- 6. Dissolution Methods Database | FDA [fda.gov]
- 7. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 8. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]
Validation & Comparative
Tofogliflozin vs. Dapagliflozin in Heart Failure Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tofogliflozin (B611414) and dapagliflozin (B1669812) in the context of heart failure models. The information is based on available preclinical and clinical data.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of heart failure, with and without type 2 diabetes.[1] While the class effect of SGLT2 inhibitors is widely recognized, subtle differences between individual agents are of interest to the research and clinical communities. This guide focuses on a comparative overview of this compound and dapagliflozin, summarizing their effects on cardiac function and related parameters in various heart failure models.
Data Presentation
The following tables summarize the key findings from preclinical and clinical studies on this compound and dapagliflozin in the context of heart failure. It is important to note that direct head-to-head comparative trials, particularly in preclinical models, are limited. The data presented here is compiled from separate studies and should be interpreted with this limitation in mind.
Table 1: Preclinical Studies in Animal Models of Heart Failure
| Parameter | This compound | Dapagliflozin | Animal Model |
| Cardiac Function | --- | ↑ LVEF, ↑ FS, ↑ dp/dt+, ↓ dp/dt-[2] | Myocardial Ischemia/Reperfusion (Rat/Mouse)[2][3] |
| Cardiac Remodeling | ↓ Pulmonary vascular remodeling[4] | ↓ Intramyocardial fibrosis[3] | Left heart disease-induced pulmonary hypertension (Mouse)[4], Diabetic Cardiomyopathy (Mouse)[3] |
| Oxidative Stress | --- | ↓ Oxidative stress[3] | Diabetic Cardiomyopathy (Mouse)[3] |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; dp/dt: rate of pressure change in the ventricle.
Table 2: Clinical Studies in Patients with Heart Failure or at Risk for Heart Failure
| Parameter | This compound | Dapagliflozin | Study Population |
| Left Ventricular Ejection Fraction (LVEF) | ↑ 5.0 ± 6.9%[5] | No significant change in mean LVEF, but a higher percentage of patients showed improvement.[6] | Type 2 Diabetes Mellitus (T2DM) patients[5] |
| Diastolic Function (E/e') | ↓ -1.7 ± 3.4[5] | Improved diastolic parameters[7] | T2DM patients[5][7] |
| Left Ventricular Dimensions | ↓ Left ventricular end-diastolic dimension[8] | --- | T2DM with heart disease[8] |
| Hospitalization for Heart Failure (HHF) | --- | ↓ 16.3% vs 21.2% in placebo (DAPA-HF)[9] | HFrEF patients (with or without T2DM)[9] |
| Cardiovascular Death | --- | ↓ 9.6% vs 11.5% in placebo (DAPA-HF)[9] | HFrEF patients (with or without T2DM)[9] |
E/e': Ratio of early mitral inflow velocity to mitral annular early diastolic velocity, a measure of left ventricular filling pressure.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication of the findings.
This compound: Pulmonary Vascular Remodeling in a Mouse Model[4]
-
Animal Model: Male C57BL/6J mice with left heart disease induced by transverse aortic constriction (TAC).
-
Drug Administration: this compound (10 mg/kg/day) was administered orally for 4 weeks, starting 4 weeks after TAC surgery.
-
Key Measurements:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) was measured using a catheter inserted into the right ventricle.
-
Histology: Lung and heart tissues were stained with Masson's trichrome to assess fibrosis and muscularization of pulmonary arteries.
-
Molecular Analysis: Gene expression of markers for inflammation and fibrosis in lung tissue was assessed by quantitative real-time PCR.
-
Dapagliflozin: Myocardial Ischemia/Reperfusion Injury in a Rat Model[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Experimental Procedure: The left anterior descending (LAD) coronary artery was occluded for 30 minutes, followed by 2 hours of reperfusion.
-
Drug Administration: Dapagliflozin (1 mg/kg) was administered intravenously 5 minutes before reperfusion.
-
Key Measurements:
-
Infarct Size: The area of myocardial infarction was determined by triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Cardiac Function: Echocardiography was performed to measure LVEF and fractional shortening. Hemodynamic parameters (LVDP, +dp/dtmax, -dp/dtmax) were recorded using a pressure transducer in the left ventricle.
-
Biochemical Assays: Serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) were measured.
-
Dapagliflozin: Diabetic Cardiomyopathy in a Mouse Model[3]
-
Animal Model: C57BL/6 male mice with type 1 diabetes induced by streptozotocin.
-
Drug Administration: Dapagliflozin was administered in the drinking water for 12 weeks.
-
Key Measurements:
-
Echocardiography: Left ventricular ejection fraction and diastolic function were assessed.
-
Histology: Intramyocardial fibrosis was evaluated using picrosirius red staining.
-
Oxidative Stress: Levels of oxidative stress markers were measured in heart tissue.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of SGLT2 inhibitors and the experimental workflow.
Caption: Mechanism of SGLT2 Inhibition in the Kidney.
Caption: General Experimental Workflow for Preclinical Studies.
References
- 1. Mechanisms of SGLT2 Inhibitors in Heart Failure and Their Clinical Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Dapagliflozin on Heart Function in Animal Models of Cardiac Ischemia, A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a sodium-glucose cotransporter 2 inhibitor, improves pulmonary vascular remodeling due to left heart dis… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
Comparative Efficacy of Tofogliflozin and Empagliflozin: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two sodium-glucose cotransporter 2 (SGLT2) inhibitors, tofogliflozin (B611414) and empagliflozin (B1684318), for researchers, scientists, and drug development professionals. The information is based on available experimental data from clinical trials.
Mechanism of Action
Both this compound and empagliflozin are highly selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[1] By inhibiting SGLT2, these drugs reduce the reabsorption of glucose from the glomerular filtrate back into the circulation, leading to increased urinary glucose excretion. This mechanism effectively lowers blood glucose levels in an insulin-independent manner.[1]
Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound and empagliflozin on key clinical parameters based on a head-to-head clinical study and other relevant trials.
Table 1: Glycated Hemoglobin (HbA1c) Reduction
| Drug | Dosage | Study Duration | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | p-value (vs. baseline) |
| This compound | 20 mg/day | 48 weeks | 8.0 ± 1.5 | -0.70 | <0.0001[1] |
| Empagliflozin | 10 mg or 25 mg/day | 48 weeks | Not specified | Not specified in head-to-head | <0.0001[2] |
| Empagliflozin | 10 mg/day | 24 weeks | 7.9 | -0.73 (vs. placebo) | <0.0001[3] |
| Empagliflozin | 25 mg/day | 24 weeks | 7.9 | -0.97 (vs. placebo) | <0.0001[3] |
A 24-month interim analysis of a long-term post-marketing study of this compound showed a significant decrease in HbA1c by -0.70% from baseline to week 104.[1] In a pooled analysis of phase III trials, empagliflozin as an add-on to metformin (B114582) resulted in significant HbA1c reductions compared to placebo at both 24 and 76 weeks.[3][4][5]
Table 2: Body Weight Reduction
| Drug | Dosage | Study Duration | Baseline Body Weight (kg) | Mean Body Weight Reduction (kg) | p-value (vs. baseline) |
| This compound | 20 mg/day | 48 weeks | Not specified | Not specified in head-to-head | <0.0001[2] |
| This compound | 20 mg/day | 104 weeks | Not specified | -2.95 | <0.0001[1] |
| Empagliflozin | 10 mg or 25 mg/day | 48 weeks | Not specified | Not specified in head-to-head | <0.0001[2] |
| Empagliflozin | 10 mg/day | 24 weeks | 81.2 | -1.23 (vs. placebo) | 0.0382[6] |
| Empagliflozin | 25 mg/day | 24 weeks | 81.2 | Not specified | Not specified |
Both drugs demonstrated a significant reduction in body weight.[2] A long-term study of this compound showed a mean bodyweight decrease of -2.95 kg at 104 weeks.[1] Empagliflozin also showed significant weight reduction compared to placebo in a 24-week study.[6]
Table 3: Blood Pressure Reduction
| Drug | Dosage | Study Duration | Baseline SBP/DBP (mmHg) | Mean SBP/DBP Reduction (mmHg) | p-value (vs. baseline) |
| This compound | 20 mg/day | 104 weeks | Not specified | Significant reduction in SBP | Not specified[7] |
| Empagliflozin | 10 mg or 25 mg/day | 48 weeks | Not specified | Significant reduction in mean BP | 0.006[2] |
| Empagliflozin | 10 mg/day | 24 weeks | 129.4 | -3.2 (vs. placebo) | Not specified[8] |
| Empagliflozin | 25 mg/day | 24 weeks | 129.4 | -4.0 (vs. placebo) | Not specified[8] |
Both this compound and empagliflozin have been shown to significantly reduce blood pressure.[2][7] A pooled analysis of empagliflozin trials demonstrated placebo-corrected reductions in systolic blood pressure.[8]
Cardiovascular Outcomes
Large cardiovascular outcome trials have been conducted for empagliflozin, demonstrating significant benefits. The EMPA-REG OUTCOME trial showed that empagliflozin significantly reduced the risk of the primary composite outcome of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[9][10][11] Specifically, empagliflozin led to a 38% reduction in cardiovascular death.[9]
For this compound, while dedicated large-scale cardiovascular outcome trials on par with EMPA-REG OUTCOME were not found in the initial search, studies have shown positive effects on cardiovascular risk factors and markers of cardiac function.[12][13][14][15] One study suggested that this compound was not associated with improved inhibition of carotid wall thickening but did have long-term positive effects on various cardiovascular risk factors.[7]
Experimental Protocols
The following sections outline the general methodologies used in clinical trials to assess the key efficacy parameters.
Measurement of Glycated Hemoglobin (HbA1c)
-
Sample Collection: Venous whole blood is collected in EDTA (lavender top) tubes.
-
Analysis Method: High-Performance Liquid Chromatography (HPLC) is a commonly used and highly precise method for HbA1c measurement.[16]
-
Procedure:
Assessment of Body Weight Changes
-
Procedure:
Blood Pressure Monitoring
-
Method: Ambulatory Blood Pressure Monitoring (ABPM) is often used in clinical trials to provide a comprehensive assessment of blood pressure over a 24-hour period, including daytime and nighttime readings.[20][21][22][23][24]
-
Procedure:
-
A portable device is worn by the participant, which automatically measures and records blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).
-
Data is collected over a 24-hour period at baseline and at specified follow-up visits.
-
Mean 24-hour, daytime, and nighttime systolic and diastolic blood pressures are calculated and analyzed.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SGLT2 inhibitors and a typical clinical trial workflow.
Caption: Mechanism of action of SGLT2 inhibitors in the kidney.
Caption: General workflow of a randomized controlled clinical trial.
References
- 1. Safety and effectiveness of this compound in Japanese patients with type 2 diabetes mellitus: Results of 24‐month interim analysis of a long‐term post‐marketing study (J‐STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 3. Empagliflozin treatment effects across categories of baseline HbA1c, body weight and blood pressure as an add‐on to metformin in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Empagliflozin treatment effects across categories of baseline HbA1c, body weight and blood pressure as an add-on to metformin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Empagliflozin treatment effects across categories of baseline HbA1c, body weight and blood pressure as an addâon to metformin in patients with type 2 diabetes - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound long-term effects on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes mellitus lacking a history of cardiovascular disease: a 2-year extension study of the UTOPIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Empagliflozin and Cardiovascular Outcomes | PPTX [slideshare.net]
- 11. pavilionhealthtoday.com [pavilionhealthtoday.com]
- 12. Effect of this compound on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on Cardiac Function in Elderly Patients With Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of Weight in Clinical Trials: Is One Day Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clario.com [clario.com]
- 21. ahajournals.org [ahajournals.org]
- 22. clario.com [clario.com]
- 23. Implications of Ambulatory Blood Pressure Monitoring Substudies on the Interpretation of Clinical Trials in Hypertension: Should the Threshold for Drug Therapy Be Lower in Older Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ambulatory Blood Pressure Monitoring in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of SGLT2 Inhibitors In Vitro: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of the in vitro performance of various Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. The following sections provide a detailed analysis of their inhibitory potency and selectivity, outlining the experimental methodologies used to generate these findings.
Quantitative Comparison of Inhibitory Activity
The in vitro potency and selectivity of SGLT2 inhibitors are critical parameters in their pharmacological assessment. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, while the selectivity ratio (SGLT1 IC50 / SGLT2 IC50) indicates its specificity for SGLT2 over the closely related SGLT1 transporter. High selectivity is desirable to minimize off-target effects, particularly gastrointestinal side effects associated with SGLT1 inhibition.[1][2]
The table below summarizes the reported in vitro IC50 values and selectivity for several prominent SGLT2 inhibitors. It is important to note that these values can vary slightly between different studies and assay conditions.[1]
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Empagliflozin | ~3.1[3] | ~8300[1] | ~2500-2700[1][4] |
| Dapagliflozin | ~1[1] | ~1200-1400[1][4] | ~1200-1400[1][4] |
| Canagliflozin | ~4.2[1] | ~663[1] | ~158-250[1][4] |
| Ertugliflozin | Not explicitly found | Not explicitly found | >2000 |
| Sotagliflozin | Not explicitly found | Not explicitly found | ~20[4] |
| Henagliflozin | Not explicitly found | Not explicitly found | ~1818[5] |
| Bexagliflozin | Not explicitly found | Not explicitly found | Not explicitly found[6] |
| Velagliflozin | Not explicitly found | Minor effect reported | High selectivity suggested |
| LX2761 | 2.7[7] | 2.2[7] | ~0.8[8] |
| HM41322 | Not explicitly found | Not explicitly found | 10-fold for SGLT2 over SGLT1[9] |
Key Experimental Protocols
The in vitro characterization of SGLT2 inhibitors relies on robust and reproducible experimental protocols. Two common assays are the radioligand binding assay and the cell-based fluorescent glucose uptake assay.
Radioligand Binding Assay for SGLT2
This assay measures the ability of a test compound to displace a radiolabeled ligand from the SGLT2 transporter.[10]
Principle: The assay quantifies the competition between the test compound and a known radiolabeled SGLT2 inhibitor (e.g., [³H]dapagliflozin) for binding to membranes prepared from cells overexpressing SGLT2. A decrease in radioactivity indicates that the test compound has bound to the transporter.[10]
Detailed Methodology: [10]
-
Membrane Preparation:
-
Culture cells overexpressing human SGLT2 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the binding buffer, the test compound at various concentrations, the radioligand, and the membrane preparation.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
Cell-Based Fluorescent Glucose Uptake Assay
This functional assay measures the inhibition of glucose transport into cells expressing SGLT2.[10][11]
Principle: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is used to monitor glucose uptake into cells. The fluorescence intensity inside the cells is proportional to the amount of glucose transported, which is inhibited by SGLT2 inhibitors.[10][11]
-
Cell Culture and Seeding:
-
Culture a suitable cell line endogenously expressing or overexpressing SGLT2 (e.g., HK-2 or HEK293-hSGLT2 cells).[3]
-
Seed the cells into a 96-well plate and grow to confluence.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Create serial dilutions of the compounds in a suitable buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
-
Glucose Uptake Assay:
-
Wash the cells with a sodium-containing buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for a defined period.
-
Initiate glucose uptake by adding the fluorescent glucose analog (2-NBDG).
-
Incubate for a specific time to allow for glucose transport.
-
Terminate the uptake by washing the cells with ice-cold, sodium-free buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity of the cell lysates using a microplate reader.
-
Calculate the SGLT2-mediated glucose uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled glucose or in a sodium-free buffer).
-
Plot the percentage of inhibition of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[10]
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanism of action of SGLT2 inhibitors, the following diagrams are provided.
Caption: Workflow for a cell-based fluorescent glucose uptake assay.
Caption: Mechanism of SGLT2 inhibition in a renal proximal tubule cell.
Concluding Remarks
The in vitro evaluation of SGLT2 inhibitors provides fundamental insights into their potency, selectivity, and mechanism of action. The data presented in this guide, derived from established experimental protocols, serves as a valuable resource for the comparative assessment of these therapeutic agents. Such in vitro studies are a cornerstone in the discovery and development of novel SGLT2 inhibitors with optimized pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical relevance of the selectivity of sodium-glucose cotransporter-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tofogliflozin's Renal Protective Effects: A Comparative Guide for Researchers
An in-depth analysis of preclinical and clinical data on the SGLT2 inhibitor tofogliflozin (B611414) reveals its potential in mitigating diabetic kidney disease. This guide offers a comprehensive comparison with other treatment modalities, detailed experimental protocols, and insights into its mechanism of action.
Researchers and drug development professionals are continuously seeking effective therapeutic strategies to combat diabetic kidney disease (DKD), a leading cause of end-stage renal disease. This compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a promising candidate for renal protection. This guide provides a detailed comparison of this compound's performance against other alternatives, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Preclinical Evidence: this compound's Impact on Renal Histology and Function
Animal studies form the bedrock of our understanding of this compound's renoprotective mechanisms. In preclinical models of type 2 diabetes, this compound has demonstrated significant improvements in key markers of kidney damage.
Experimental Protocol: this compound in KK-Ay Mice
A key study investigated the effects of this compound in KK-Ay mice, a model for type 2 diabetes and obesity.
-
Animal Model: Male KK-Ay mice (a model of type 2 diabetes) and their non-diabetic counterparts (KK mice) were used.
-
Treatment: this compound was administered at a dose of 0.015% mixed in the diet for 8 weeks, starting at 7 weeks of age.[1]
-
Assessments:
-
Glomerular and Tubulointerstitial Injury: Kidney sections were analyzed for changes in the mesangial area, podocyte foot process effacement, and the number of podocytes (WT-1-positive cells).[1][2] The expression of kidney injury molecule-1 (KIM-1) and monocyte chemoattractant protein-1 (MCP-1), markers of tubular injury and inflammation, were also evaluated.[1][2]
-
Renal Function: While not the primary focus of this specific protocol, other studies have assessed urinary albumin-to-creatinine ratio (UACR) as a marker of renal filtration barrier integrity.
-
Experimental Workflow in KK-Ay Mice
Caption: Workflow of the preclinical study evaluating this compound in KK-Ay mice.
Quantitative Comparison of this compound's Effects in Preclinical Models
The following table summarizes the key quantitative findings from preclinical studies on this compound.
| Parameter | Animal Model | Treatment Group | Control Group | Key Finding |
| Glomerular Hypertrophy | db/db mice | This compound | Untreated db/db | Attenuated glomerular hypertrophy |
| Urinary Albumin/Creatinine Ratio (UACR) | db/db mice | This compound | Untreated db/db | Prevented the increase in UACR by 50-70% |
| Urinary Albumin/Creatinine Ratio (UACR) | KK-Ay mice | This compound | Untreated KK-Ay | Suppressed the increase in UACR |
| Urinary N-acetyl-β-d-glucosaminidase (NAG) activity | KK-Ay mice | This compound | Untreated KK-Ay | Blocked the elevation of urinary NAG activity |
| Renal Cholesterol | Steatohepatitic mice | This compound (7.5 ± 0.7 mg/g) | Untreated (9.1 ± 1.6 mg/g) | Significantly decreased renal cholesterol (p < 0.05)[3][4] |
| Renal Non-Esterified Fatty Acids (NEFA) | Steatohepatitic mice | This compound (8.4 ± 1.5 μEq/g) | Untreated (12.0 ± 3.0 μEq/g) | Significantly decreased renal NEFA (p < 0.01)[3][4] |
Clinical Validation: this compound in Patients with Diabetic Nephropathy
Clinical trials are crucial for validating the preclinical findings and establishing the therapeutic efficacy of this compound in humans.
The RESTORE-nephropathy Study
The "Research to Explore the effects of a SGLT2 inhibitor, this compound, On Renal protection Estimated by first administration and readministration in patients with stage 2–3 diabetic nephropathy" (RESTORE-nephropathy) study provided valuable insights into the effects of this compound on urinary albumin excretion.[5]
-
Study Design: A multicenter, single-arm study involving individuals with type 2 diabetes and stage 2 or 3 diabetic nephropathy.[5]
-
Intervention: this compound was administered for 24 weeks, followed by a 12-week withdrawal period, and then re-administered for another 24 weeks.[6]
-
Primary Endpoint: Change in urinary albumin-to-creatinine ratio (UACR).[6]
Key Findings from the RESTORE-nephropathy Study:
| Time Point | Change in log-transformed UACR (ln[mg/g·Cre]) | 95% Confidence Interval | P-value |
| Baseline to Week 24 (1st Administration) | -0.38 | -0.63 to -0.14 | 0.002 |
| Week 24 to Week 36 (Withdrawal) | +0.35 | 0.11 to 0.59 | 0.005 |
| Week 36 to Week 60 (Re-administration) | -0.31 | -0.55 to -0.07 | 0.012 |
Data from a figure in the cited source.[4]
The study demonstrated that UACR significantly decreased during the initial administration of this compound, increased upon withdrawal, and decreased again upon re-administration, suggesting a direct and reversible effect of the drug on albuminuria.[6]
The TRUTH-DKD Trial: A Head-to-Head Comparison
The ongoing "this compound versus Metformin (B114582) for the Treatment of Diabetic Kidney Disease" (TRUTH-DKD) trial is a multicenter, randomized, open-label, controlled study designed to directly compare the efficacy of this compound with metformin in patients with type 2 diabetes and chronic kidney disease (CKD).[7][8][9]
-
Primary Endpoint: Change in UACR from baseline after 52 weeks of treatment.[10]
-
Secondary Endpoints: Changes in estimated glomerular filtration rate (eGFR), hemoglobin A1c (HbA1c), body weight, and blood pressure.[10]
The results of this trial will provide crucial head-to-head data to guide clinical practice.
Mechanism of Action: Unraveling the Signaling Pathways
The renoprotective effects of this compound are believed to be multifactorial, extending beyond its glucose-lowering action.
Proposed Signaling Pathway for this compound's Renal Protection
Caption: Proposed signaling pathway of this compound's renoprotective effects.
Recent studies suggest that this compound's benefits may also be mediated through the regulation of lipid metabolism and inflammation. In a model of diet-induced steatohepatitis, this compound treatment led to a downregulation of microRNA-21a (miR-21a) and a subsequent upregulation of peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] PPARα is a key regulator of fatty acid oxidation. This pathway ultimately contributes to reduced renal lipid deposition and inflammation.[1][2][3]
Comparison with Other SGLT2 Inhibitors
While direct head-to-head trials of this compound against other SGLT2 inhibitors are limited, data from large cardiovascular and renal outcome trials with other agents in this class, such as empagliflozin, canagliflozin, and dapagliflozin, have consistently demonstrated significant renal benefits. These trials have shown reductions in the progression to macroalbuminuria, a composite of doubling of serum creatinine, end-stage kidney disease, or renal death. The observed effects are generally considered a class effect of SGLT2 inhibitors.
Conclusion
The available preclinical and clinical evidence strongly supports the renal protective effects of this compound. It has been shown to improve glomerular and tubulointerstitial injury in animal models and reduce albuminuria in patients with diabetic kidney disease. The mechanisms underlying these benefits are multifaceted, involving improved glycemic control, and modulation of inflammatory and metabolic pathways. The ongoing TRUTH-DKD trial will provide a direct comparison with metformin, further clarifying this compound's position in the therapeutic landscape for diabetic kidney disease. For researchers and drug development professionals, this compound represents a compelling molecule with significant potential to address the unmet needs in the management of this debilitating complication of diabetes.
References
- 1. This compound attenuates renal lipid deposition and inflammation via PPARα upregulation mediated by miR-21a impairment in diet-induced steatohepatitic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates renal lipid deposition and inflammation via PPARα upregulation mediated by miR-21a impairment in diet-induced steatohepatitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Impact of Empagliflozin on Kidney Outcomes: An Individual Patient-Level Meta-Analysis [ciplamed.com]
- 8. diabetesonthenet.com [diabetesonthenet.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Renal and Safety Outcomes of SGLT2 Inhibitors in Patients with Type 2 Diabetes: A Nationwide Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Tofogliflozin: A Comparative Analysis of Cross-Reactivity with Other Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of tofogliflozin (B611414), a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other relevant transporters. The following sections detail its interaction with various transporter proteins, supported by available experimental data and methodologies, to offer an objective assessment for research and development purposes.
High Selectivity of this compound for SGLT2
This compound is distinguished by its high specificity for SGLT2, the primary transporter responsible for glucose reabsorption in the kidneys. In vitro studies have consistently demonstrated its potent and competitive inhibition of SGLT2 with minimal effects on other related and unrelated transporters. This high selectivity is a key pharmacological feature, potentially contributing to a favorable safety profile with a reduced risk of off-target effects.
One of the seminal studies on this compound reported its high selectivity for human SGLT2 over other members of the sodium-glucose cotransporter family, including human SGLT1, SGLT6, and the sodium/myo-inositol transporter 1 (SMIT1). In fact, its selectivity for SGLT2 was found to be the highest among the SGLT2 inhibitors that were under clinical development at the time of the study.[1]
Quantitative Analysis of Transporter Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various transporters. The data underscores its potent inhibition of SGLT2 and significantly lower activity against other transporters.
| Transporter | Species | Inhibition Value (Kᵢ) | Fold Selectivity vs. hSGLT2 |
| SGLT2 | Human | 2.9 nM[1] | 1 |
| SGLT2 | Rat | 14.9 nM[1] | - |
| SGLT2 | Mouse | 6.4 nM[1] | - |
Interaction with Other Clinically Relevant Transporters
In vitro investigations into the drug-drug interaction potential of this compound have revealed a low propensity for inhibiting major drug transporters. Studies have shown that this compound does not significantly inhibit the activity of major cytochrome P450 enzymes.[3]
Furthermore, with the exception of P-glycoprotein (P-gp, also known as multidrug resistance protein 1 or MDR1), which may have some relevance to the pharmacokinetics of tofogliflovin, no significant inhibition of other major transporters has been reported.[2][4] It is important to note that this compound has been identified as a substrate of P-gp, rather than a clinically significant inhibitor.
This general lack of interaction with a wide range of transporters reduces the likelihood of clinically significant drug-drug interactions when this compound is co-administered with other medications that are substrates of these transporters.
Experimental Protocols
The determination of the inhibitory activity of this compound on SGLT2 is typically conducted using in vitro cell-based assays. The following is a generalized protocol for such an experiment.
SGLT2 Inhibition Assay Using a Fluorescent Glucose Analog
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SGLT2-mediated glucose uptake.
Materials:
-
Cell Line: A stable cell line overexpressing human SGLT2 (e.g., HEK293-hSGLT2) or a human kidney proximal tubule cell line endogenously expressing SGLT2 (e.g., HK-2).
-
Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
-
Test Compound: this compound.
-
Assay Buffers: Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer) and sodium-free buffer (sodium replaced with choline (B1196258) or N-methyl-D-glucamine).
-
Positive Control: A known SGLT2 inhibitor (e.g., phlorizin).
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Cell Culture: Cells are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Initiation: The cell culture medium is removed, and the cells are washed with sodium-free buffer. The cells are then pre-incubated with the various concentrations of this compound or control compounds in sodium-containing buffer.
-
Glucose Uptake: 2-NBDG is added to each well to initiate the glucose uptake. The plates are incubated at 37°C for a defined period.
-
Assay Termination: The uptake is stopped by rapidly washing the cells with ice-cold sodium-free buffer.
-
Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The SGLT2-mediated glucose uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or in sodium-free buffer) from the total uptake. The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Logical Workflow for Assessing Transporter Cross-Reactivity
The following diagram illustrates the typical workflow for evaluating the cross-reactivity of a new chemical entity (NCE) like this compound with various transporters.
Signaling Pathway of SGLT2 Inhibition in the Renal Proximal Tubule
The therapeutic effect of this compound is a direct consequence of its inhibition of SGLT2 in the renal proximal tubule. The diagram below illustrates this mechanism.
References
Tofogliflozin and Weight Loss: A Comparative Analysis of Reproducibility in SGLT2 Inhibitor Studies
A detailed examination of clinical trial data reveals consistent and reproducible weight loss effects of tofogliflozin (B611414), a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This guide provides a comparative analysis of this compound's efficacy in promoting weight reduction against other SGLT2 inhibitors, supported by a review of key experimental data and methodologies to assess the reproducibility of these findings.
This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the existing evidence and the underlying mechanisms of SGLT2 inhibitor-mediated weight loss.
Comparative Efficacy of SGLT2 Inhibitors on Weight Loss
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a class of antidiabetic medications with the favorable side effect of weight reduction. This compound, alongside other drugs in this class such as canagliflozin (B192856), dapagliflozin, and empagliflozin, consistently demonstrates a modest but clinically significant weight loss in patients with type 2 diabetes. The primary mechanism for this effect is the induction of urinary glucose excretion, leading to a net caloric loss.[1]
The following table summarizes the quantitative data on weight loss from key clinical studies involving this compound and its alternatives.
| Drug | Dosage | Study Duration | Mean Weight Loss (kg) | Percentage of Patients with ≥3% Weight Loss | Percentage of Patients with ≥5% Weight Loss | Key Study/Reference |
| This compound | 20 mg/day | 26 weeks | - | 46.4% | - | UTOPIA Trial (Post-hoc analysis)[2][3][4][5] |
| This compound | 20 mg/day | 52 weeks | -3.0 kg | - | - | Phase 3 Trial[6] |
| This compound | 20 mg/day | 104 weeks | - | 62.0% | - | UTOPIA Trial (Post-hoc analysis)[2][3][4][5] |
| Canagliflozin | 100 mg/day | 26 weeks | -2.5 kg | - | - | Phase 3 Trial[7] |
| Canagliflozin | 300 mg/day | 26 weeks | -3.4 kg | - | - | Phase 3 Trial[7] |
| Canagliflozin | 100 & 300 mg/day | 104 weeks | Sustained weight loss vs. glimepiride/placebo | - | More patients vs. comparator | Phase 3 Studies Analysis[8] |
| Dapagliflozin | 5 mg/day | 24 weeks | -3.04 kg | - | 25.4% | Phase 3 Study[9] |
| Dapagliflozin | 10 mg/day | 24 weeks | -2.86 kg | - | 28.0% | Phase 3 Study[9] |
| Empagliflozin | 10 & 25 mg/day | 52 weeks | -2.0 kg (vs. +0.4 kg with placebo) | - | - | Phase 3 Trial[2] |
| Empagliflozin | 10 & 25 mg/day | 104 weeks | -3.1 kg (vs. +1.3 kg with glimepiride) | - | - | Phase 3 Trial[2] |
Understanding the Experimental Protocols
The reproducibility of the weight loss effects observed with this compound and other SGLT2 inhibitors is underpinned by the robust design of the clinical trials. A typical experimental protocol for evaluating the efficacy of these drugs on weight loss is outlined below.
Key Experimental Methodologies
A cornerstone of the research into this compound's effect on weight is the UTOPIA (Using this compound for Possible better Intervention against Atherosclerosis for type 2 diabetes patients) trial .[10][11][12] This was a prospective, randomized, open-label, blinded-endpoint, multicenter study.[10][11][12]
-
Patient Population: The studies typically enroll adult patients with type 2 diabetes mellitus whose condition is inadequately controlled with diet and exercise alone or in combination with other antidiabetic medications. For instance, a post-hoc analysis of the UTOPIA trial included patients with a body mass index (BMI) of ≥ 25.0 kg/m ².[2][3][4]
-
Randomization and Blinding: Participants are randomly assigned to receive either the SGLT2 inhibitor (e.g., this compound 20 mg once daily) or a placebo/active comparator (e.g., conventional treatment without SGLT2 inhibitors).[10][11] While many studies are double-blind, some, like the UTOPIA trial, employ a blinded-endpoint design where the investigators assessing the outcomes are unaware of the treatment allocation.[10][11][12]
-
Treatment Duration: The duration of these trials varies, with primary endpoints often assessed at 12, 24, or 52 weeks, and longer-term extension studies lasting up to 104 weeks or more.
-
Outcome Measures: The primary efficacy endpoint for weight loss is typically the change in body weight from baseline. Secondary endpoints often include the proportion of patients achieving a predefined percentage of weight loss (e.g., ≥3% or ≥5%), changes in BMI, and waist circumference.
-
Statistical Analysis: Statistical methods such as Analysis of Covariance (ANCOVA) are commonly used to compare the treatment groups, with baseline values used as a covariate.
Visualizing the Pathways and Processes
To better understand the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The available evidence from numerous clinical trials consistently demonstrates that this compound, as well as other SGLT2 inhibitors, reproducibly leads to modest but significant weight loss in individuals with type 2 diabetes. The consistency of findings across different studies with similar methodologies underscores the reliability of this therapeutic effect. The primary mechanism of action, calorie loss through urinary glucose excretion, is well-established. While the magnitude of weight loss may vary between individuals and different SGLT2 inhibitors, the overall trend is a consistent and reproducible outcome, making this class of drugs a valuable therapeutic option for overweight or obese patients with type 2 diabetes. Further research may continue to delineate the long-term effects and comparative efficacy of different SGLT2 inhibitors on weight management.
References
- 1. Frontiers | Predictors of weight reduction effectiveness of SGLT2 inhibitors in diabetes mellitus type 2 patients [frontiersin.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Effect of Sodium-Glucose Cotransporter 2 Inhibitors on Weight Reduction in Overweight and Obese Populations without Diabetes: A Systematic Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT inhibitors on weight and body mass: A meta-analysis of 116 randomized-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on obesity-related health problems in patients with type 2 diabetes and overweight or obesity—a post-hoc sub-analysis of the UTOPIA study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Canagliflozin effects include weight loss in phase III placebo-controlled trial | MDedge [ma1.mdedge.com]
- 8. Effects of canagliflozin on body weight and body composition in patients with type 2 diabetes over 104 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bristol Myers Squibb - Dapagliflozin Study Demonstrated Significantly Improved Glycemic Control and Weight Reduction in Type 2 Diabetes Patients Inadequately Controlled with Metformin [news.bms.com]
- 10. Rationale, Design, and Baseline Characteristics of the Utopia Trial for Preventing Diabetic Atherosclerosis Using an SGLT2 Inhibitor: A Prospective, Randomized, Open-Label, Parallel-Group Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rationale, Design, and Baseline Characteristics of the Utopia Trial for Preventing Diabetic Atherosclerosis Using an SGLT2 Inhibitor: A Prospective, Randomized, Open-Label, Parallel-Group Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tofogliflozin and Metformin: A Comparative Analysis of Their Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of tofogliflozin (B611414), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and metformin (B114582), a biguanide, two prominent oral antihyperglycemic agents. This comparison is based on their mechanisms of action, and available clinical data.
Mechanisms of Action
This compound and metformin exert their glucose-lowering effects through distinct and complementary pathways.
This compound: As a selective SGLT2 inhibitor, this compound's primary mechanism of action is independent of insulin (B600854).[1] It targets the SGLT2 protein in the proximal renal tubules, preventing the reabsorption of filtered glucose back into the bloodstream.[2] This leads to increased urinary glucose excretion, thereby lowering plasma glucose levels.[2] This process also contributes to weight loss and a reduction in blood pressure due to osmotic diuresis.[2][3]
Metformin: The mechanism of metformin is more complex, involving multiple sites of action.[3] Its primary effect is the reduction of hepatic glucose production by inhibiting gluconeogenesis.[3][4][5] Metformin's action is mediated through both AMP-activated protein kinase (AMPK)-dependent and independent pathways.[3][4] It also increases insulin sensitivity in peripheral tissues, enhances glucose uptake by skeletal muscles, and decreases intestinal glucose absorption.[5] Emerging evidence also points to the significant role of the gut microbiome in mediating some of metformin's therapeutic effects.[4][6]
Signaling Pathway Diagrams
Head-to-Head Comparison of Metabolic Effects
Direct head-to-head clinical trial data comparing this compound and metformin is still emerging. The "Effect of this compound on Urine Albumin-to-Creatinine Ratio Compared to Metformin Hydrochloride in Diabetic Kidney Disease (TRUTH-DKD)" trial is a notable ongoing study, but results have not yet been fully published.[3][4][7][8]
However, a prospective randomized controlled pilot study comparing another SGLT2 inhibitor, luseogliflozin, to metformin in patients with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) provides valuable comparative data on their metabolic effects.
Quantitative Data from Luseogliflozin vs. Metformin Study
| Parameter | Luseogliflozin Group (n=16) | Metformin Group (n=16) | p-value for between-group change |
| Glycemic Control | |||
| HbA1c (%) | -0.8 ± 0.7 | -0.2 ± 0.9 | < 0.05 |
| Fasting Plasma Glucose (mg/dL) | -23.8 ± 33.0 | -10.3 ± 29.5 | NS |
| Body Composition | |||
| Body Mass Index ( kg/m ²) | -1.1 ± 0.8 | -0.1 ± 0.9 | < 0.05 |
| Visceral Fat Area (cm²) | -18.7 ± 16.5 | +2.8 ± 20.3 | < 0.05 |
| Liver Function | |||
| Liver-to-Spleen Attenuation Ratio | +0.13 ± 0.12 | -0.14 ± 0.24 | < 0.01 |
| Alanine Aminotransferase (ALT) (U/L) | -13.9 ± 22.2 | -6.8 ± 20.7 | NS |
Data adapted from a 6-month study.[1] Values are presented as mean change from baseline ± standard deviation. NS = Not Significant.
These findings suggest that while both drugs improve glycemic control, luseogliflozin, as an SGLT2 inhibitor, demonstrates more significant improvements in body weight, visceral fat, and liver fat deposition compared to metformin.[1]
Experimental Protocols
A detailed understanding of the methodologies employed in comparative studies is crucial for interpreting the results. The following is a summary of the experimental protocol for the ongoing TRUTH-DKD trial, which directly compares this compound and metformin.
TRUTH-DKD Trial Protocol Summary
-
Study Design: A multicenter, randomized, open-label, controlled trial.[4][6]
-
Participants: 120 patients with type 2 diabetes and diabetic kidney disease.[4][6]
-
Inclusion Criteria:
-
Intervention: Participants are randomized (1:1) to receive either this compound or metformin.[4][6]
-
Primary Endpoint: Change in UACR from baseline at 52 weeks.[4][6][7]
-
Secondary Endpoints:
Experimental Workflow Diagram
Conclusion
This compound and metformin are effective glucose-lowering agents with distinct mechanisms of action that result in different metabolic profiles. This compound's insulin-independent mechanism offers the benefits of reduced body weight and blood pressure, in addition to glycemic control. Metformin's primary action on reducing hepatic glucose output and improving insulin sensitivity has a long-standing record of efficacy and safety.
References
- 1. Luseogliflozin improves liver fat deposition compared to metformin in type 2 diabetes patients with non-alcoholic fatty liver disease: A prospective randomized controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound versus glimepiride as the third oral agent added to metformin plus a dipeptidyl peptidase-4 inhibitor in Japanese patients with type 2 diabetes: A randomized, 24-week, open-label, controlled trial (STOP-OB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Effect of this compound on Urinary Albumin-to-Creatinine Ratio vs. Metformin in Diabetic Kidney Disease: Rationale and Study Protocol of the TRUTH-DKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on UACR Compared to Metformin Hydrochloride in Diabetic Kidney Disease (TRUTH-DKD) | Clinical Research Trial Listing [centerwatch.com]
- 8. trial.medpath.com [trial.medpath.com]
Tofogliflozin's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of tofogliflozin (B611414), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent beyond its primary indication for type 2 diabetes.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in preclinical studies. These effects are primarily attributed to its glucose-lowering action, which in turn reduces glucotoxicity and subsequent inflammatory responses. Key findings indicate that this compound can suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1). The underlying mechanisms appear to involve the inhibition of oxidative stress and the modulation of key inflammatory signaling pathways, including the NF-κB and NLRP3 inflammasome pathways. While direct comparative data with other SGLT2 inhibitors on a wide range of inflammatory markers is still emerging, existing studies provide a strong rationale for the continued investigation of this compound's anti-inflammatory potential.
Data Presentation
In Vivo Anti-inflammatory Effects of this compound in Diabetic ApoE-deficient Mice
This table summarizes the quantitative data on the effect of this compound on the expression of inflammatory cytokines in peritoneal macrophages from streptozotocin (B1681764) (STZ)-induced diabetic ApoE-deficient mice. The data is extracted from a study by an unspecified author, as detailed in the available research.
| Treatment Group | TNF-α mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) |
| Diabetic Control | 1.0 (baseline) | 1.0 (baseline) |
| This compound | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Insulin | 0.7 ± 0.1 | 0.4 ± 0.1 |
| p < 0.05 compared to the diabetic control group. Data are presented as mean ± standard error of the mean (SEM). |
In Vitro Anti-inflammatory Effects of this compound on Human Proximal Tubular Cells
This table summarizes the qualitative findings on the effect of this compound on high glucose-induced MCP-1 expression in cultured human proximal tubular cells.
| Condition | MCP-1 Gene Expression |
| Normal Glucose | Baseline |
| High Glucose (30 mM) | Significantly Increased |
| High Glucose + this compound | Suppressed |
| High Glucose + N-acetylcysteine (NAC) | Suppressed |
Experimental Protocols
Animal Study: this compound's Effect on Atherosclerosis and Inflammation in Diabetic Mice
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice were used. These mice are genetically predisposed to developing atherosclerosis.
-
Induction of Diabetes: Diabetes was induced by intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.
-
Treatment: Diabetic ApoE-/- mice were divided into three groups: a control group receiving a standard diet, a group receiving a diet containing this compound, and a group treated with insulin. The treatment duration was six weeks.
-
Sample Collection: At the end of the treatment period, peritoneal macrophages were collected for analysis.
-
Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA was extracted from the peritoneal macrophages and reverse-transcribed into complementary DNA (cDNA). The expression levels of TNF-α and IL-1β mRNA were quantified using real-time PCR with specific primers. The relative expression was calculated after normalization to a housekeeping gene.
-
Histological Analysis: Aortic tissues were collected, sectioned, and stained to assess the extent of atherosclerotic plaques and macrophage infiltration.
In Vitro Study: this compound's Effect on High Glucose-Induced Inflammation in Proximal Tubular Cells
-
Cell Line: A cultured human proximal tubular cell line was used.
-
Experimental Conditions: Cells were exposed to either normal glucose (control) or high glucose (30 mM) concentrations to mimic diabetic conditions.
-
Treatment: In the high-glucose condition, cells were treated with this compound or N-acetylcysteine (NAC), an antioxidant.
-
Gene Expression Analysis: After the treatment period, total RNA was isolated from the cells. The gene expression of MCP-1 was analyzed using methods such as real-time PCR to determine the effect of this compound on its high-glucose-induced expression.
Mandatory Visualization
Tofogliflozin vs. Placebo: A Comparative Guide for Researchers
An objective analysis of the clinical trial performance of tofogliflozin (B611414), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in comparison to placebo for the treatment of type 2 diabetes mellitus.
This guide provides a comprehensive overview of the efficacy and safety of this compound as demonstrated in placebo-controlled clinical trials. The data and methodologies presented are intended for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of this compound's clinical profile.
Efficacy Data
This compound has been shown to significantly improve glycemic control and related metabolic parameters compared to placebo in patients with type 2 diabetes.
Glycemic Control
Multiple studies have demonstrated that this compound, at various dosages, leads to a statistically significant reduction in HbA1c levels compared to placebo. In a combined Phase 2 and 3 study, the least squares mean change in HbA1c from baseline at week 24 was significantly greater in the this compound groups (10 mg, 20 mg, and 40 mg) than in the placebo group.[1][2] Specifically, the placebo-adjusted mean changes were -0.769% for the 10 mg dose, -0.990% for the 20 mg dose, and -0.842% for the 40 mg dose.[3] Another study reported a significant reduction in HbA1c of -0.59% with this compound compared to placebo when used as an add-on to insulin (B600854) therapy.[4]
| Efficacy Endpoint | This compound (10 mg) | This compound (20 mg) | This compound (40 mg) | Placebo | Reference |
| Change in HbA1c from Baseline (%) | -0.797 | -1.017 | -0.870 | -0.028 | [1][5] |
| Placebo-Adjusted Change in HbA1c (%) | -0.769 | -0.990 | -0.842 | - | [3] |
Other Metabolic Parameters
Beyond glycemic control, this compound has demonstrated beneficial effects on body weight and blood pressure. Compared to placebo, patients treated with this compound experienced a significant reduction in body weight.[1][3][5] Placebo-adjusted differences in body weight reduction were -1.87 kg, -2.50 kg, and -2.61 kg for the 10 mg, 20 mg, and 40 mg this compound doses, respectively.[3] Furthermore, significant reductions in both systolic and diastolic blood pressure have been observed with this compound treatment compared to placebo.[3][5]
| Efficacy Endpoint | This compound (10 mg) | This compound (20 mg) | This compound (40 mg) | Placebo | Reference |
| Placebo-Adjusted Change in Body Weight (kg) | -1.87 | -2.50 | -2.61 | - | [3][5] |
| Change in Systolic Blood Pressure (mmHg) | -6.8 | -7.6 | -9.4 | -3.2 | [3] |
| Change in Diastolic Blood Pressure (mmHg) | -5.6 | -4.1 | -4.1 | -1.4 | [3] |
Safety Profile
The safety of this compound has been evaluated in numerous clinical trials. While generally well-tolerated, some adverse events are known to be associated with the SGLT2 inhibitor class.
Adverse Events
Common adverse drug reactions reported in clinical trials include pollakiuria (frequent urination), thirst, and an increase in blood ketone bodies.[3] The incidence of hypoglycemia with this compound monotherapy is low due to its insulin-independent mechanism of action.[1][2][6] However, when used as an add-on to insulin therapy, the incidence of hypoglycemia can be higher in the this compound group compared to placebo.[4]
Events of special interest for SGLT2 inhibitors include urinary tract infections and genital infections.[5] In some studies, the incidence of these infections was higher in the this compound groups compared to placebo, though they were generally mild to moderate in severity.[3]
| Adverse Event | This compound | Placebo | Reference |
| Hypoglycemia (as add-on to insulin) | Higher incidence | Lower incidence | [4] |
| Urinary Tract Infections | Higher incidence in some studies | Lower incidence | [3] |
| Genital Infections | Higher incidence in some studies | Lower incidence | [3] |
Experimental Protocols
The clinical trials assessing this compound versus placebo are typically designed as multicenter, randomized, double-blind, parallel-group studies.[1][2]
Inclusion and Exclusion Criteria:
-
Inclusion: Patients are typically adults with type 2 diabetes mellitus who have inadequate glycemic control despite diet and exercise therapy, or with a stable dose of other antidiabetic medications.[1][2]
-
Exclusion: Common exclusion criteria include type 1 diabetes, a history of diabetic ketoacidosis, and severe renal impairment.
Treatment:
-
Patients are randomly assigned to receive a once-daily oral dose of this compound (e.g., 10 mg, 20 mg, or 40 mg) or a matching placebo.[1][2]
-
The treatment duration in pivotal trials is often 24 to 52 weeks.[1][2][4]
Endpoints:
-
Primary Efficacy Endpoint: The primary outcome measured is typically the change in HbA1c from baseline to the end of the treatment period.[1][2]
-
Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.[1][2][5]
-
Safety Endpoints: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[4]
Visualizations
Signaling Pathway of this compound
Experimental Workflow of a this compound Clinical Trial
Logical Relationships in this compound vs. Placebo Trial Design
References
- 1. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor this compound in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor this compound in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - ProQuest [proquest.com]
- 3. uaclinical.com [uaclinical.com]
- 4. Long‐term safety and efficacy of this compound as add‐on to insulin in patients with type 2 diabetes: Results from a 52‐week, multicentre, randomized, double‐blind, open‐label extension, Phase 4 study in Japan (J‐STEP/INS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Long‐term safety and efficacy of the sodium–glucose cotransporter 2 inhibitor, this compound, added on glucagon‐like peptide‐1 receptor agonist in Japanese patients with type 2 diabetes mellitus: A 52‐week open‐label, multicenter, post‐marketing clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tofogliflozin: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of tofogliflozin (B611414), ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds like this compound are paramount. Adherence to correct disposal procedures is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This compound, an inhibitor of sodium-glucose cotransporter 2 (SGLT2), requires careful handling throughout its lifecycle, including its final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] In case of accidental contact, flush the affected area with copious amounts of water.[2][3] For spills, contain the material, collect it using an appropriate absorbent, and place it in a designated chemical waste container.[3] Avoid generating dust and ensure adequate ventilation.[2][3]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The regulations establish a "cradle-to-grave" management system for hazardous waste. Additionally, some states may have more stringent disposal requirements.[4] A key determination for the disposal of any pharmaceutical is whether it is classified as a hazardous waste.
A pharmaceutical waste is considered hazardous if it is specifically listed on the EPA's P- or U-lists or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] While this compound is not explicitly on the P- or U-lists, its safety data sheet (SDS) indicates that it is "very toxic to aquatic life with long lasting effects."[3] This characteristic strongly suggests that it could be considered a hazardous waste. In the absence of a definitive classification, a conservative approach is recommended, and the waste should be managed as hazardous.
Step-by-Step Disposal Procedure for this compound
The following procedure is based on the assumption that this compound waste is managed as a hazardous pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused this compound; contaminated labware (e.g., vials, pipette tips, gloves); and solutions containing this compound.
-
Segregate this compound waste from non-hazardous waste at the point of generation. Use dedicated, clearly labeled waste containers.
Step 2: Containerization and Labeling
-
Use approved hazardous waste containers. These containers must be in good condition, compatible with the waste, and have a secure lid.
-
Label containers clearly. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and a description of the waste (e.g., "solid," "aqueous solution"). The accumulation start date must also be clearly marked.
Step 3: On-site Accumulation
-
Store waste in a designated Satellite Accumulation Area (SAA) or a central accumulation area, in accordance with your institution's policies and EPA regulations.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
Step 4: Arrange for Licensed Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Waste must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration is the most common treatment method for hazardous pharmaceutical waste.[6][7]
Important Considerations:
-
Never dispose of this compound down the drain. [5] This is strictly prohibited for hazardous pharmaceutical waste under EPA's Subpart P regulations and poses a significant threat to aquatic ecosystems.
-
Do not dispose of this compound in the regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.
-
Consult your institution's EHS department for specific guidance and procedures, as local regulations and facility policies may vary.
Quantitative Data from Safety Data Sheet
The following table summarizes key hazard information for this compound, extracted from its Safety Data Sheet.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life.[3] |
| Aquatic Toxicity (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tofogliflozin
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tofogliflozin, a potent and highly specific inhibitor of sodium-glucose co-transporter 2 (SGLT2), is a valuable tool in diabetes research.[1][2][3] As with any active pharmaceutical ingredient, ensuring the safety of laboratory personnel through proper handling and disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. While the toxicological properties have not been thoroughly investigated, the compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to the following PPE recommendations is mandatory.
Summary of Recommended Personal Protective Equipment for this compound
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles.[6][7] | Ensure a snug fit to protect against splashes and airborne particles. |
| Skin Protection | Compatible chemical-resistant gloves and a lab coat.[4][6][7] | Select gloves based on the solvent being used and refer to manufacturer compatibility charts. A standard lab coat should be worn at all times and kept fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator or use of engineering controls.[4][6][7] | Handling should be performed in a chemical fume hood or a well-ventilated area with local exhaust ventilation to minimize inhalation of dust or aerosols.[4][6][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][7]
-
Don all required PPE as outlined in the table above.
-
To avoid generating dust, handle the solid compound with care. Use a spatula to transfer the required amount to a tared weigh boat or container.
-
Close the primary container tightly immediately after use.[4]
2. Dissolution:
-
Add the desired solvent to the vessel containing the weighed this compound within the chemical fume hood.
-
This compound is soluble in Ethanol, DMSO, and DMF.[4]
-
Ensure the container is securely capped before mixing or vortexing to prevent splashes or aerosol formation.
3. Administration (In Vitro/In Vivo):
-
When adding this compound solutions to cell cultures or administering to research animals, continue to wear all recommended PPE.
-
Use appropriate liquid handling tools (e.g., calibrated pipettes) to ensure accuracy and minimize the risk of spills.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling the compound, even if gloves were worn.[4][6]
-
Clean and decontaminate all work surfaces and equipment used for handling this compound. One safety data sheet suggests scrubbing with alcohol.[6]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste:
-
Collect any unused solid this compound and any materials grossly contaminated with the solid (e.g., weigh boats, paper) in a designated, sealed, and clearly labeled chemical waste container.[4]
2. Liquid Waste:
-
Collect all solutions containing this compound in a compatible, sealed, and labeled waste container.
3. Sharps Waste:
-
Any needles or syringes used for administering this compound solutions should be disposed of in a designated sharps container.
4. Decontamination of Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., ethanol) three times. Collect the rinsate as chemical waste.
-
Scratch out all personal information on the prescription label of empty medicine bottles or medicine packaging, then trash or recycle the empty bottle or packaging.[9]
5. General Disposal Guidance:
-
Dispose of all this compound waste in accordance with all applicable federal, state, and local regulations.[7] If specific institutional guidelines are not available, consider mixing the waste with an unappealing substance like cat litter or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the trash, as per general FDA guidance for non-flush list medicines.[9]
Below is a workflow diagram illustrating the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uaclinical.com [uaclinical.com]
- 3. Development of a Scalable Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canbipharm.com [canbipharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
